Product packaging for 6-Methoxychroman-4-one(Cat. No.:CAS No. 5802-17-5)

6-Methoxychroman-4-one

Cat. No.: B1352115
CAS No.: 5802-17-5
M. Wt: 178.18 g/mol
InChI Key: LQIYOSKKKUPTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methoxychroman-4-one (CAS 5802-17-5) is a chroman-4-one derivative serving as a versatile chemical building block and privileged scaffold in medicinal chemistry research. This compound is a key synthetic intermediate for developing novel bioactive molecules, particularly within the homoisoflavonoid class . Its core structure is integral to exploring treatments for age-related diseases; substituted chroman-4-one analogues have been identified as potent and highly selective inhibitors of SIRT2, a NAD+-dependent deacetylase implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Researchers utilize this scaffold to create compounds that induce apoptosis and activate the MAPK pathway in human leukemia cells, showing its relevance in anticancer research . Furthermore, the chroman-4-one core is investigated for its broad-spectrum antimicrobial properties against various fungi and bacteria . With a molecular formula of C10H10O3 and a molecular weight of 178.19 g/mol , this solid compound has a melting point of 48 °C . It is stable under normal temperatures and pressures and should be stored in a cool, dry place in a tightly closed container, protected from light . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B1352115 6-Methoxychroman-4-one CAS No. 5802-17-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIYOSKKKUPTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404866
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5802-17-5
Record name 6-methoxychroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxychroman-4-one: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structure of 6-Methoxychroman-4-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. Additionally, it explores a relevant biological signaling pathway potentially modulated by structurally similar compounds.

Core Properties and Structure

This compound, with the IUPAC name 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a bicyclic compound featuring a chroman core substituted with a methoxy group and a ketone. Its chemical structure and basic properties are foundational for its application in research and development.

Structure:

  • IUPAC Name: 6-methoxy-2,3-dihydro-4H-chromen-4-one

  • Synonyms: 6-methoxy-4-chromanone, 6-methoxy-2,3-dihydrochromen-4-one

  • CAS Number: 5802-17-5

  • Chemical Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for its handling, formulation, and application in experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 48 °C
Boiling Point 178-180 °C (at 23 Torr)
Density 1.205 g/cm³
Solubility While specific quantitative data is not readily available in the literature, chromanones generally exhibit solubility in a range of organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Aqueous solubility is expected to be limited.
pKa An experimentally determined pKa value is not readily available in the scientific literature. Computational prediction for structurally related phenols suggests that the acidity of the aromatic protons is low.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. The following sections provide representative methodologies based on established chemical principles and spectroscopic techniques.

Synthesis of this compound

A common and effective method for the synthesis of chroman-4-ones is the intramolecular Friedel-Crafts acylation of a corresponding 3-phenoxypropanoic acid.

Reaction: 3-(4-methoxyphenoxy)propanoic acid undergoes cyclization in the presence of a strong acid catalyst to yield this compound.

Materials:

  • 3-(4-methoxyphenoxy)propanoic acid

  • Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, 3-(4-methoxyphenoxy)propanoic acid is mixed with an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material).

  • The mixture is heated with vigorous stirring to a temperature of 80-100 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with stirring.

  • The aqueous mixture is extracted several times with dichloromethane.

  • The combined organic extracts are washed with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

  • ¹H NMR Spectroscopy:

    • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent.

    • Concentration: A sample concentration of approximately 5-10 mg/mL is typically prepared.

    • Procedure: The sample is dissolved in the deuterated solvent, transferred to an NMR tube, and the spectrum is acquired on a 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy:

    • Solvent and Concentration: The same sample prepared for ¹H NMR can be used.

    • Procedure: The ¹³C NMR spectrum is acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to a series of single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in this compound, notably the carbonyl group of the ketone and the ether linkage.

  • Sample Preparation: The potassium bromide (KBr) pellet method is a common technique for solid samples.

    • Procedure: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Signaling Pathway and Biological Activity

While specific biological activities of this compound are not extensively documented, structurally related synthetic flavanones have been shown to possess interesting pharmacological properties. For instance, the synthetic flavanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one has been reported to induce apoptosis and activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in human U-937 leukemia cells.[1] This suggests that the chroman-4-one scaffold with a methoxy group at the 6-position may have the potential to modulate cellular signaling cascades.

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of this pathway by a this compound derivative highlights a potential area for further investigation into the therapeutic applications of this class of compounds.

MAPK_Signaling_Pathway Hypothetical Activation of MAPK Pathway by a this compound Derivative cluster_cell Cellular Environment Compound This compound Derivative Cell U-937 Leukemia Cell Compound->Cell Enters Cell Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis

Caption: Hypothetical MAPK signaling pathway activation by a this compound derivative.

This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this and related compounds.

References

An In-depth Technical Guide to 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxychroman-4-one, a heterocyclic organic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. This document details the physicochemical properties of this compound, outlines a detailed synthesis protocol, presents its spectral data for characterization, and explores its potential biological activities and associated signaling pathways based on current research on structurally related compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Physicochemical Properties

The IUPAC name for this compound is 6-methoxy-2,3-dihydro-4H-chromen-4-one . This compound is characterized by a benzene ring fused to a dihydropyranone ring, with a methoxy group substituted at the 6th position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1]
Molar Mass 178.18 g/mol [1]
CAS Number 5802-17-5[1]
Melting Point 48 °C[1]
Boiling Point 178-180 °C (at 23 Torr)[1]
Density 1.205 g/cm³[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods, with the intramolecular cyclization of a corresponding chalcone or a related precursor being a common strategy. A plausible and efficient method is the Kabbe condensation.

Synthesis of this compound via Kabbe Condensation

This method involves the reaction of 2'-hydroxy-5'-methoxyacetophenone with a suitable one-carbon aldehyde equivalent or a related ketone under specific conditions.

Materials:

  • 2'-Hydroxy-5'-methoxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Butyric acid

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Experimental Protocol:

  • To a solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) in DMSO, add paraformaldehyde (1.1 eq).

  • To this mixture, add pyrrolidine (0.5 eq) and butyric acid (0.5 eq) at room temperature.[2]

  • Stir the reaction mixture at room temperature for 1.5 to 6 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

G start Start Materials: 2'-Hydroxy-5'-methoxyacetophenone Paraformaldehyde reaction Kabbe Condensation (Pyrrolidine, Butyric Acid, DMSO) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the following are predicted key features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Aromatic protons (δ 6.8-7.5 ppm), Methylene protons adjacent to carbonyl (δ ~2.8 ppm), Methylene protons adjacent to oxygen (δ ~4.5 ppm), Methoxy protons (δ ~3.8 ppm)
¹³C NMR Carbonyl carbon (δ ~190 ppm), Aromatic carbons (δ 110-160 ppm), Methylene carbons (δ ~40, ~70 ppm), Methoxy carbon (δ ~55 ppm)
Mass Spec. Molecular ion peak (M⁺) at m/z = 178
IR C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), Aromatic C=C stretches (~1600, 1480 cm⁻¹)

Biological Activity and Signaling Pathways

While direct and extensive studies on the biological activities of this compound are limited, the chroman-4-one scaffold is present in numerous biologically active natural products and synthetic compounds. Research on closely related derivatives provides insights into its potential therapeutic applications.

Anticancer Activity

A synthetic derivative, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, has demonstrated potent cytotoxic effects against human leukemia cell lines, with IC₅₀ values in the low micromolar range.[1] This compound was shown to induce G₂-M cell cycle arrest and apoptosis.[1] The apoptotic mechanism involved the release of mitochondrial cytochrome c, activation of caspases, and processing of poly(ADP-ribose)polymerase.[1]

Modulation of Signaling Pathways

The aforementioned derivative, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, was found to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Specifically, it induced the phosphorylation of p38 MAPK, extracellular-signal regulated kinases (ERK), and c-jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK).[1] Inhibition of the MEK and JNK/SAPK pathways attenuated the observed cell death, suggesting a crucial role for these kinases in the compound's cytotoxic mechanism.[1]

Given the structural similarities, it is plausible that this compound could also exhibit anticancer properties and modulate key signaling pathways involved in cell proliferation and apoptosis. Further investigation is warranted to elucidate its specific biological targets and mechanisms of action.

Diagram 2: Potential Signaling Pathway Modulation

G compound This compound (or derivative) mapk MAPK Pathway (p38, ERK, JNK) compound->mapk Activation cell_cycle Cell Cycle Arrest (G2/M) compound->cell_cycle apoptosis Apoptosis mapk->apoptosis

Hypothesized modulation of the MAPK pathway leading to apoptosis.

Experimental Protocols for Biological Assays

To evaluate the potential biological activities of this compound, a series of in vitro assays can be employed.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line (e.g., U-937 human leukemia cells)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Experimental Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Diagram 3: MTT Assay Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cell_seeding Seed Cells in 96-well plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt dissolve Dissolve Formazan (DMSO) add_mtt->dissolve read Read Absorbance (570 nm) dissolve->read

A step-by-step workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the area of oncology. Its straightforward synthesis and the known biological activities of its derivatives make it an attractive target for further investigation. This technical guide provides a foundational resource for researchers, summarizing the key chemical and potential biological properties of this compound. Future studies should focus on the detailed elucidation of its biological mechanisms and its efficacy in preclinical models.

References

6-Methoxychroman-4-one: An In-depth Technical Guide on its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxychroman-4-one is a chemical compound belonging to the chromanone class of flavonoids. While its direct biological activities and therapeutic potential are still under-investigated, its presence in certain halophytic plants and the known bioactivities of structurally related compounds have made it a molecule of interest. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery, synthesis, natural occurrence, and spectral characterization of this compound. It also explores the biological activities of closely related compounds to suggest potential avenues for future research.

Introduction

Chromanones are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. They are distinguished from the more common chromones by the absence of a double bond at the C2-C3 position. This structural variation significantly influences their biological properties. This compound, a specific derivative with a methoxy group at the 6th position, has been identified as both a synthetic and a naturally occurring compound. This guide aims to consolidate the available scientific information on this molecule to serve as a resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Discovery and Synthesis

The initial discovery of this compound is not well-documented in a single, seminal publication. However, its synthesis has been described in the scientific literature. One common synthetic route involves the use of 2'-Hydroxy-5'-methoxyacetophenone as a starting material.

General Synthetic Protocol

Experimental Workflow for a Related Chromanone Synthesis

G start Start: 2'-Hydroxy-5'-methoxyacetophenone reagents Pyrrolidine, Butyric Acid, 6-methyl-5-hepten-2-one in DMSO start->reagents reaction Kabbe Condensation reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product: 6-methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one purification->product

Caption: General workflow for the synthesis of a this compound derivative.

Natural Occurrence

This compound has been reported to occur naturally in halophytic plants of the Salicornia genus.[1]

Table 1: Natural Sources of this compound

SpeciesFamilyPart of PlantReference
Salicornia maritimaAmaranthaceaeNot specified[1]
Salicornia europaeaAmaranthaceaeNot specified[1]
Isolation from Natural Sources

A specific, detailed protocol for the isolation of this compound from Salicornia species has not been published. However, general methodologies for the extraction and fractionation of phytochemicals from Salicornia can be adapted for this purpose. These methods typically involve solvent extraction followed by chromatographic separation.

General Experimental Protocol for Phytochemical Isolation from Salicornia

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration, Soxhlet extraction, or accelerated solvent extraction.

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

  • Chromatography: The fractions are further purified using chromatographic techniques. Column chromatography using silica gel or Sephadex is common. More advanced techniques like Centrifugal Partition Chromatography (CPC) have also been used for the separation of polyphenols from Salicornia.

  • Isolation: The final purification of this compound would likely be achieved through preparative High-Performance Liquid Chromatography (HPLC).

Proposed Isolation Workflow

G start Dried Salicornia Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Liquid-Liquid Partitioning crude_extract->fractionation fractions Fractions (e.g., Hexane, Ethyl Acetate, Butanol) fractionation->fractions column_chrom Column Chromatography of Active Fraction fractions->column_chrom hplc Preparative HPLC column_chrom->hplc product Isolated this compound hplc->product G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_response Cellular Response 6MC4O This compound (or derivative) MEKK MAPKKK (e.g., MEKK1-4, ASK1, TAK1) 6MC4O->MEKK Activates? RAF RAF 6MC4O->RAF Activates? MKK_JNK MAPKK (MKK4/7) MEKK->MKK_JNK MKK_p38 MAPKK (MKK3/6) MEKK->MKK_p38 JNK JNK MKK_JNK->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MKK_p38->p38 p38->Apoptosis MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK ERK->Apoptosis

References

6-Methoxychroman-4-one: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Data, Synthesis, and Potential Biological Significance of CAS Number 5802-17-5

This technical guide provides a comprehensive overview of 6-Methoxychroman-4-one, a heterocyclic compound belonging to the chromanone family. Intended for researchers, scientists, and professionals in drug development, this document consolidates key chemical data, experimental protocols, and the known biological activities associated with the broader class of chroman-4-ones, providing a foundational resource for future investigation.

Core Chemical and Physical Data

This compound, also known as 6-methoxy-2,3-dihydro-4H-chromen-4-one, is a solid organic compound. Its fundamental physicochemical properties are essential for its application in research and development and are summarized below.

PropertyValueReference
CAS Number 5802-17-5[1]
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1][2]
Melting Point 48 °C[1]
Boiling Point 178-180 °C (at 23 Torr)[1]
Density 1.205 g/cm³[1]
Appearance Off-white solid (predicted)[3]
Solubility Soluble in common organic solvents like ethyl acetate and DMSO; sparingly soluble in hexane.[3][4]

Spectroscopic Profile

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃), and retro-Diels-Alder fragmentation of the heterocyclic ring, which is characteristic of flavonoids and related compounds.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorption bands for its functional groups.[5] Key expected peaks include a strong carbonyl (C=O) stretch around 1680 cm⁻¹, C-O-C (ether) stretching vibrations, and C-H stretching from both aromatic and aliphatic parts of the molecule.[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Based on analogs like 6-Methoxy-2-pentylchroman-4-one, the proton NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic protons, the methylene protons of the chroman ring, and the methoxy group protons.[3]

  • Aromatic Protons: Three signals in the aromatic region (approx. δ 6.9-7.3 ppm), corresponding to the protons at positions 5, 7, and 8 of the chroman-4-one core.

  • Methylene Protons (C2-H₂): A triplet around δ 4.4-4.5 ppm.

  • Methylene Protons (C3-H₂): A triplet around δ 2.7-2.8 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum should display ten distinct signals.

  • Carbonyl Carbon (C4): A signal in the downfield region, typically above δ 190 ppm.

  • Aromatic Carbons: Signals between δ 100-160 ppm. The carbon attached to the methoxy group (C6) and the oxygen-bearing aromatic carbon (C8a) would be the most deshielded in this region.

  • Methylene Carbons: Signals for C2 and C3 would appear in the aliphatic region.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-56 ppm.[6]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of chroman-4-ones is through an intramolecular cyclization of a corresponding chalcone or via a one-pot reaction involving a substituted 2'-hydroxyacetophenone. A general procedure adapted from the literature for the synthesis of related chroman-4-ones is detailed below.[3][7]

Reaction Scheme: 2'-Hydroxy-5'-methoxyacetophenone reacts with a suitable aldehyde (e.g., formaldehyde or its equivalent) in the presence of a base to undergo an aldol condensation followed by intramolecular Michael addition to form the chroman-4-one ring.

Materials:

  • 2'-Hydroxy-5'-methoxyacetophenone

  • An appropriate aldehyde (e.g., paraformaldehyde)

  • A base such as pyrrolidine or diisopropylamine (DIPA)

  • Solvent (e.g., Ethanol or DMSO)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (10%)

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • To a solution of 2'-Hydroxy-5'-methoxyacetophenone in ethanol, add the aldehyde (1.1 equivalents) and the basic catalyst (1.1 equivalents).[3]

  • Heat the reaction mixture. Microwave irradiation at 160-170 °C for 1 hour can be employed for rapid synthesis.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute it with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[3]

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of chromanones and related flavonoids. A general protocol is outlined below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or 280 nm).

  • Quantification: Based on a calibration curve generated from standard solutions of known concentrations.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound itself, the chroman-4-one scaffold is a well-established pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological functions.[8]

Potential Therapeutic Areas:

  • Anticancer: A synthetic flavanone, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, has been shown to induce apoptosis in human leukemia cells through the activation of the MAPK signaling pathway.[9]

  • Enzyme Inhibition: Substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in aging-related and neurodegenerative diseases.[3]

  • Antimicrobial: The chroman-4-one core structure is associated with broad-spectrum antimicrobial properties, including antibacterial and antifungal activities.[7]

  • Anti-parasitic: Certain chroman-4-one analogs have shown activity against parasites like Trypanosoma brucei and Leishmania infantum by inhibiting pteridine reductase 1 (PTR1).[10]

Visualizations: Workflows and Pathways

To aid in the conceptualization of research involving this compound, the following diagrams illustrate a general experimental workflow and a key signaling pathway targeted by related compounds.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_moa Mechanism of Action start Starting Materials (2'-hydroxy-5'-methoxyacetophenone) reaction Chemical Synthesis (e.g., Aldol Condensation/ Intramolecular Cyclization) start->reaction purification Purification (Column Chromatography) reaction->purification char Structural Characterization (NMR, MS, IR) purification->char invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition, Antimicrobial) char->invitro Pure Compound hit_id Hit Identification invitro->hit_id pathway Pathway Analysis (e.g., Western Blot for MAPK, SIRT2) hit_id->pathway Active Compound invivo In Vivo Models (If warranted) pathway->invivo

Experimental workflow for synthesis and biological evaluation.

MAPK_Pathway ligand Growth Factor / Mitogen receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, c-Fos) erk->transcription response Cellular Responses (Proliferation, Differentiation, Apoptosis) transcription->response inhibitor Chroman-4-one Derivative inhibitor->mek Inhibition? inhibitor->erk Activation?

References

Spectroscopic Profile of 6-Methoxychroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Methoxychroman-4-one, a significant heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. While a complete set of publicly available, experimentally derived raw data is not consistently found in a single source, the following tables summarize the expected and reported spectroscopic characteristics based on available data for the title compound and closely related analogs.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons, the methylene protons of the chromanone ring, and the methoxy group protons. Based on data from similar structures, the following chemical shifts and coupling constants are expected.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~7.30d~3.2
H-7~7.07dd~9.0, 3.2
H-8~6.90d~9.0
OCH₃~3.79s-
H-2 (CH₂)~4.50t~6.5
H-3 (CH₂)~2.80t~6.5

Note: The chemical shifts for the methylene protons (H-2 and H-3) are estimations based on general values for chroman-4-ones and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for the ten carbon atoms of this compound are presented below.

Carbon Chemical Shift (δ, ppm)
C-2~67.0
C-3~38.0
C-4~192.0
C-4a~120.0
C-5~125.0
C-6~157.0
C-7~119.0
C-8~107.0
C-8a~154.0
OCH₃~55.9

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~1680C=O (aromatic ketone)Strong
~1610, ~1580, ~1490C=C (aromatic)Medium-Strong
~1260C-O-C (aryl ether)Strong
~2950, ~2850C-H (aliphatic)Medium
~3050C-H (aromatic)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/z Interpretation
178[M]⁺ (Molecular Ion)
150[M - CO]⁺
135[M - CO - CH₃]⁺
107[C₇H₇O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-32.

  • Spectral Width: 0-12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

  • Spectral Width: 0-220 ppm.

Data Processing: The raw free induction decay (FID) data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The background spectrum of the clean ATR crystal is subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 µg/mL).

Instrumentation: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

ESI-MS Parameters:

  • Ionization Mode: Positive.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen.

  • Drying Gas Temperature: 300-350 °C.

  • Mass Range: m/z 50-500.

Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Physical and chemical properties of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Methoxychroman-4-one, tailored for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a heterocyclic compound belonging to the chromanone family. Its core structure consists of a benzene ring fused to a dihydropyranone ring, with a methoxy group substitution at the 6-position.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 48 °C
Boiling Point 178-180 °C at 23 Torr
Appearance Off-white solid (predicted)

Table 2: Chemical and Spectroscopic Data of this compound (Predicted and from Related Compounds)

Property Predicted/Related Compound Data
¹H NMR Expected signals for aromatic protons (approx. 6.8-7.8 ppm), the methoxy group (approx. 3.8 ppm), and the two methylene groups of the dihydropyranone ring (approx. 2.8 and 4.5 ppm).
¹³C NMR Expected signals for the carbonyl carbon (approx. 190 ppm), aromatic carbons (approx. 110-160 ppm), the methoxy carbon (approx. 55 ppm), and the two methylene carbons (approx. 37 and 67 ppm).
Infrared (IR) Expected characteristic peaks for C=O stretching (ketone) around 1680 cm⁻¹, C-O-C stretching (ether) around 1250 cm⁻¹, and aromatic C-H stretching.
Mass Spectrometry (MS) Expected molecular ion peak [M]⁺ at m/z 178.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through several methods common for chromanone synthesis. A widely used and effective method is the intramolecular cyclization of a substituted 2'-hydroxyacetophenone. The following protocol is adapted from established procedures for similar chroman-4-ones.

Reaction Scheme:

Synthesis 2'-Hydroxy-5'-methoxyacetophenone 2'-Hydroxy-5'-methoxyacetophenone This compound This compound 2'-Hydroxy-5'-methoxyacetophenone->this compound Base (e.g., NaOH or K2CO3) Solvent (e.g., Ethanol) Heat

Caption: General synthesis of this compound.

Detailed Protocol:

Materials:

  • 2'-Hydroxy-5'-methoxyacetophenone

  • Paraformaldehyde

  • Piperidine (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq) in ethanol.

  • Addition of Reagents: To this solution, add paraformaldehyde (2.0 eq) and a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The data should be consistent with the expected values presented in Table 2.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Characterization Start Start Reactants 2'-Hydroxy-5'-methoxyacetophenone + Paraformaldehyde + Piperidine in Ethanol Start->Reactants Reflux Heat to Reflux (4-6 hours) Reactants->Reflux Concentration Remove Solvent Reflux->Concentration Extraction Dissolve in Ethyl Acetate Wash with HCl and Brine Concentration->Extraction Drying Dry with Na2SO4 Filter Extraction->Drying Purification Column Chromatography Drying->Purification Analysis 1H NMR, 13C NMR, IR, MS Purification->Analysis Final_Product Pure this compound Analysis->Final_Product signaling_pathway This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress MAPK_Activation MAPK Activation (p38, JNK) Cellular_Stress->MAPK_Activation Bcl2_Family Modulation of Bcl-2 Family Proteins MAPK_Activation->Bcl2_Family Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Family->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 6-Methoxychroman-4-one and its Role as a Heterocyclic Compound

Abstract

This compound is a heterocyclic compound belonging to the chromanone class, a structural motif recognized as a "privileged scaffold" in medicinal chemistry.[1] Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are prevalent in numerous natural products and serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[2][3][4] The absence of the C2-C3 double bond distinguishes chromanones from the related chromones, leading to significant variations in their biological activities.[2] The incorporation of a methoxy group at the 6-position can influence the molecule's electronic properties and its interactions with biological targets. Derivatives of this compound have demonstrated a range of pharmacological activities, including potent anticancer and enzyme inhibitory effects.[5][6] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis protocols, biological activities with a focus on anticancer mechanisms, and its role as a versatile scaffold for drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are critical for its handling, formulation, and understanding its behavior in biological systems. These properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[7]
Molar Mass 178.18 g/mol [7]
Melting Point 48 °C[7]
Boiling Point 178-180 °C (at 23 Torr)[7]
Density 1.205 g/cm³[7]
IUPAC Name 6-methoxy-2,3-dihydro-4H-chromen-4-one
CAS Number 5802-17-5[7]

Note: Data for the isomeric 6-methoxychroman-2-one (CAS: 20920-98-3) and the related 6-methoxychromone (CAS: 59887-88-6) are also available and may serve as useful comparators in research.[8][9]

Synthesis and Experimental Protocols

The synthesis of the chroman-4-one scaffold is a well-established process in organic chemistry. Several methods have been developed, with the base-catalyzed intramolecular aldol condensation being a common and efficient approach.

General Synthesis Workflow

The overall process from starting materials to a biologically characterized compound involves synthesis, purification, and a cascade of in vitro assays.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A Starting Materials (2'-hydroxy-5'-methoxyacetophenone + Aldehyde) B Base-Catalyzed Aldol Condensation & Intramolecular oxa-Michael Addition A->B C Crude Product B->C D Purification (Flash Column Chromatography) C->D E Pure this compound Derivative D->E F In Vitro Enzyme Assay (e.g., SIRT2 Inhibition) E->F Test Compound I Data Analysis (IC50 / MIC Calculation) F->I G Antiproliferative Assay (e.g., SRB/MTT on Cancer Cell Lines) G->I H Antimicrobial Assay (e.g., MIC Determination) H->I J Hit Compound Identification I->J

Caption: General experimental workflow from synthesis to biological evaluation.

Detailed Synthesis Protocol: Microwave-Assisted Aldol Condensation

This protocol is adapted from a general procedure for synthesizing 2-alkyl-substituted chroman-4-ones.[10]

  • Reactant Preparation: In a microwave process vial, create a 0.4 M solution of 2'-hydroxy-5'-methoxyacetophenone (1.0 equiv) in absolute ethanol.

  • Addition of Reagents: To the solution, add the desired aldehyde (e.g., hexanal for a 2-pentyl substituent, 1.1 equiv) followed by diisopropylamine (DIPA) as a base (1.1 equiv).

  • Microwave Irradiation: Seal the vial and heat the mixture using microwave irradiation to 160–170 °C for 1 hour with a fixed hold time.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound derivative.

Biological Activity and Mechanisms of Action

While data on the unsubstituted this compound is limited, its derivatives have shown significant promise in several therapeutic areas, primarily oncology and infectious diseases.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against various human cancer cell lines. A notable example is 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, which was found to be the most cytotoxic compound in its series against the U-937 human leukaemia cell line.[5]

CompoundCell LineActivity (IC₅₀)Reference
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Human Leukaemia)1.3 ± 0.2 µM[5]

This activity is often mediated through the induction of apoptosis and the modulation of key cellular signaling pathways, such as the MAPK pathway.[5]

This protocol describes a common method for evaluating the in vitro anticancer activity of test compounds.[11]

  • Cell Plating: Seed cancer cells (e.g., U-937) into 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add various concentrations of the test compound (e.g., this compound derivative) to the wells. Include a positive control (e.g., etoposide) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4 °C.

  • Staining: Wash the plates five times with water and allow them to air dry. Add a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilization: Remove the unbound SRB dye by washing the plates five times with 1% acetic acid and allow them to air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (absorbance) at approximately 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates cell proliferation, differentiation, and apoptosis.[4] Certain this compound derivatives have been shown to induce apoptosis through the activation of this pathway.[5] The core of the classical MAPK/ERK pathway involves a three-tiered kinase module.

G ext_signal Extracellular Signal (e.g., Growth Factor, Stress) receptor Cell Surface Receptor (e.g., RTK) ext_signal->receptor ras Ras receptor->ras Activates raf RAF (MAPKKK) ras->raf Activates mek MEK (MAPKK) raf->mek Phosphorylates erk ERK (MAPK) mek->erk Phosphorylates substrates Cytosolic & Nuclear Substrates (e.g., Transcription Factors) erk->substrates Phosphorylates response Cellular Response (Proliferation, Apoptosis) substrates->response

Caption: The classical MAPK/ERK signaling cascade.

Enzyme Inhibition: SIRT2

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase.[10][12] SIRT2 is implicated in cell cycle regulation, and its inhibition can lead to the hyperacetylation of substrates like α-tubulin, resulting in cell cycle arrest and an antitumor effect.[10] This makes SIRT2 an attractive target in oncology and neurodegenerative diseases.[10][13] While 6-methoxy derivatives have not been as extensively studied as other analogues, substitutions at the 6- and 8-positions with electron-withdrawing groups have been shown to be favorable for high potency.[6][10]

CompoundTargetActivity (IC₅₀)Reference
6,8-dibromo-2-pentylchroman-4-oneSIRT21.5 µM[6][10]
8-bromo-6-chloro-2-pentylchroman-4-oneSIRT21.5 µM[6]

This is a fluorescence-based in vitro assay to measure the inhibitory activity of compounds against SIRT2.[13]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

    • Test Compound: Prepare a stock solution in DMSO and create a dilution series in the assay buffer (final DMSO concentration ≤ 1%).

    • Enzyme: Dilute recombinant human SIRT2 enzyme in assay buffer.

    • Substrate: Prepare a solution of a fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2).

    • Cofactor: Prepare a solution of Nicotinamide adenine dinucleotide (NAD⁺).

  • Assay Plate Setup: In a 96-well black microplate, add the SIRT2 enzyme solution to all wells except the negative control. Add the diluted test compound or control inhibitor to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Start the reaction by adding a mixture of the fluorogenic substrate and NAD⁺ to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding a developer solution containing a protease that cleaves the deacetylated product, releasing the fluorophore. Incubate for an additional 15 minutes at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

The inhibition of SIRT2's deacetylase activity leads to the accumulation of acetylated proteins, including α-tubulin and p53.[12] Hyperacetylation of these proteins disrupts critical cellular processes, such as microtubule dynamics and transcriptional regulation, ultimately leading to cell cycle arrest (typically at the G2/M phase) and the induction of apoptosis.

G compound Chroman-4-one Inhibitor sirt2 SIRT2 Enzyme compound->sirt2 Inhibits tubulin α-Tubulin-Ac sirt2->tubulin Deacetylates p53 p53-Ac sirt2->p53 Deacetylates microtubule Microtubule Disruption tubulin->microtubule apoptosis Apoptosis (Cell Death) p53->apoptosis arrest G2/M Phase Cell Cycle Arrest microtubule->arrest arrest->apoptosis

Caption: Mechanism of SIRT2 inhibition leading to cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Activity

Various chroman-4-one derivatives have been evaluated for their activity against pathogenic bacteria and fungi.[1][2] While specific data for this compound is sparse in the reviewed literature, the scaffold is known to be active. For instance, certain derivatives show good activity against Candida species.[2][14]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[1][2]

  • Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus, Candida albicans) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Dispense the broth into a 96-well microtiter plate. Prepare serial two-fold dilutions of the test compound directly in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (inoculum + standard antibiotic like ampicillin) and a growth control (inoculum + vehicle).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 30-35°C for 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound is a valuable heterocyclic compound that serves as a foundational structure in medicinal chemistry. Its derivatives have demonstrated significant potential as therapeutic agents, particularly in the development of novel anticancer drugs through mechanisms involving the modulation of the MAPK signaling pathway and the inhibition of key enzymes like SIRT2. The established synthetic routes allow for extensive structural modifications, enabling the exploration of structure-activity relationships to optimize potency and selectivity. Further investigation into the specific biological profile of the parent this compound and the development of new derivatives are warranted to fully exploit the therapeutic potential of this privileged scaffold. This guide provides the essential data, protocols, and mechanistic insights to support and facilitate such research endeavors.

References

The Evolving Landscape of Chroman-4-Ones: A Technical Guide to Their Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and structure-activity relationships of chroman-4-one derivatives, with a focus on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate reproducible research.

Introduction to Chroman-4-Ones

Chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring.[1][2] This structural motif is present in a variety of natural products, including flavonoids, and has served as a versatile template for the design and synthesis of novel therapeutic agents.[3] The absence of a C2-C3 double bond distinguishes chroman-4-ones from the related chromones, leading to significant differences in their chemical and biological properties.[2] The structural diversity of chroman-4-one derivatives is achieved through substitutions at various positions of the bicyclic ring system, leading to distinct classes such as flavanones (2-phenyl-chroman-4-ones), isoflavanones (3-phenyl-chroman-4-ones), and 3-benzylidene-chroman-4-ones.[4]

Synthetic Strategies for Chroman-4-One Derivatives

The synthesis of the chroman-4-one core and its derivatives can be achieved through several strategic approaches.

General Synthesis of 2-Alkyl-Substituted Chroman-4-ones

A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-promoted aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[5][6]

Experimental Protocol:

  • A mixture of the substituted 2'-hydroxyacetophenone (1 equivalent) and the corresponding aliphatic aldehyde (1.2 equivalents) is prepared in ethanol.

  • N,N-diisopropylamine (DIPA) is added as a base.

  • The reaction mixture is heated under microwave irradiation at 160-170 °C for 1-2 hours.[6]

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 2-alkyl-substituted chroman-4-one.[7]

An alternative approach involves a zinc-mediated cascade decarboxylative β-alkylation and dechlorination of 3-chlorochromones, which proceeds under mild conditions.[8]

General Synthesis of 3-Benzylidene-Chroman-4-ones

The synthesis of 3-benzylidene-chroman-4-ones is typically achieved through a Claisen-Schmidt condensation reaction between a chroman-4-one and a substituted benzaldehyde.[9][10]

Experimental Protocol:

  • A mixture of the appropriate chroman-4-one (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) is prepared.

  • Piperidine is added as a catalytic amount of base.[11]

  • The reaction mixture is heated, typically at 100°C, until the starting materials are consumed (monitored by TLC).[11]

  • After cooling, the reaction mixture is diluted with ice-water and acidified with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure (E)-3-benzylidene-chroman-4-one derivative.[11]

Biological Activities and Structure-Activity Relationships

Chroman-4-one derivatives have been extensively investigated for a wide array of pharmacological activities.

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[12] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[13]

Signaling Pathway Modulation:

Certain 3-benzylidene-chroman-4-one derivatives have been shown to exert their anticancer effects by modulating the phosphorylation of Akt and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 kinase.[13] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K RAS Ras RTK->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Chromanone Chroman-4-one Derivative Chromanone->AKT Chromanone->ERK

Anticancer mechanism of chroman-4-ones.

Quantitative Data for Anticancer Activity:

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
3-Benzylidene-chroman-4-one(E)-3-(2'-methoxybenzylidene)-4-chromanoneHUVECs19[13]
3-Benzylidene-chroman-4-one3-Bromobenzylidene derivativeMolt 4/C85.22[13]
3-Benzylidene-chroman-4-one3-Bromobenzylidene derivativeCEM4.81[13]
Chroman-4-one6,8-dibromo-2-pentylchroman-4-oneSIRT2 (enzyme)1.5[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add chroman-4-one derivatives incubate1->add_compounds incubate2 Incubate 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance (570-590 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Activity

Chroman-4-one derivatives have shown promising anti-inflammatory properties, often attributed to their ability to inhibit the production of pro-inflammatory mediators.[2]

Signaling Pathway Modulation:

A key mechanism underlying the anti-inflammatory effects of some chroman-4-one derivatives is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By inhibiting this pathway, these compounds can reduce the expression of pro-inflammatory genes.

anti_inflammatory_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Chromanone Chroman-4-one Derivative Chromanone->IKK

Anti-inflammatory mechanism of chroman-4-ones.
Antimicrobial Activity

Chroman-4-one and homoisoflavonoid derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including bacteria and fungi.[1][5]

Quantitative Data for Antimicrobial Activity:

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Chroman-4-one7-Hydroxychroman-4-oneCandida albicans62.5[1]
Chroman-4-one7-Methoxychroman-4-oneCandida albicans62.5[1]
HomoisoflavonoidCompound 21Candida albicans31.25[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[14]

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial or fungal suspension in sterile broth or saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

  • Serial Dilution of Compound: Add 100 µL of the chroman-4-one derivative stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10.

  • Inoculation: Add 100 µL of the standardized inoculum to each well (columns 1-11). Column 11 serves as a positive control (no compound), and column 12 serves as a negative control (no inoculum).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[14]

Neuroprotective Activity

Emerging research indicates that chroman-4-one derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases. Their mechanisms of action are multifaceted and can include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Conclusion

The chroman-4-one scaffold continues to be a highly valuable framework in medicinal chemistry. The synthetic versatility of this core allows for the generation of diverse libraries of derivatives with a wide spectrum of biological activities. The data and protocols presented in this guide highlight the significant potential of chroman-4-one derivatives as leads for the development of new therapeutics. Further research focusing on the optimization of their pharmacological profiles and the elucidation of their detailed mechanisms of action will be crucial for translating these promising compounds into clinical applications.

References

The Chromanone Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chromanone (4-chromanone) scaffold, a benzopyran-4-one heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] This core is widely distributed in natural products, particularly in plants and fungi, and forms the backbone of a vast array of synthetic compounds with significant pharmacological potential.[1][3] The structural rigidity of the chromanone nucleus, combined with the versatility for chemical modification at various positions, allows for the design of diverse molecular architectures that can interact with a wide range of biological targets.[4] Although structurally similar to chromones, the absence of a C2-C3 double bond in chromanones can lead to significant variations in their biological activities.[1]

Chromanone derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, neuroprotective, antidiabetic, and antioxidant effects.[2] This has made the chromanone core a focal point of intensive research for the development of novel therapeutic agents with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the chromanone core in drug discovery, detailing its synthesis, summarizing key biological activities with quantitative data, and providing detailed experimental protocols for their evaluation. Additionally, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of this important class of compounds.

Synthesis of the Chromanone Core

The synthesis of the chromanone scaffold is a well-established area of organic chemistry, with several versatile methods available for the construction of the core and its derivatives. A common and effective strategy involves the base-catalyzed condensation of 4-chromanone derivatives with various aldehydes to yield 3-benzylidene-4-chromanones.[5][6]

Experimental Protocol: Synthesis of 3-Benzylidene-4-Chromanone Derivatives[7]

This protocol outlines a general procedure for the synthesis of 3-benzylidene-4-chromanone derivatives via a base-catalyzed aldol condensation.

Materials:

  • 4-Chromanone derivative (1.0 eq)

  • Appropriate benzaldehyde derivative (1.2 eq)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • Hydrochloric acid (HCl), 2M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chromanone derivative (1.0 eq) and the benzaldehyde derivative (1.2 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and acidify with 2M HCl.

  • Extraction: Extract the product with an appropriate organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure 3-benzylidene-4-chromanone derivative.

  • Characterization: Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

The chromanone scaffold has been extensively explored for its diverse pharmacological activities. The following sections detail the key therapeutic areas where chromanone derivatives have shown significant promise, supported by quantitative data and relevant experimental protocols.

Anticancer Activity

Chromanone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[7][8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[7]

Compound/DerivativeCell LineIC50 (µM)Reference
3-Benzylidenechromanone 1HT-29 (Colon)~15-30[4]
3-Benzylidenechromanone 1Caco-2 (Colon)~8-20[4]
3-Benzylidenechromanone 3HT-29 (Colon)~15-30[4]
3-Benzylidenechromanone 5HT-29 (Colon)~15-30[4]
Spiropyrazoline analogue 2HL-60 (Leukemia)Induces 60% G2/M arrest[8]
Spiropyrazoline analogue 10HL-60 (Leukemia)Induces 60% G2/M arrest[8]
3-Chlorophenylchromanone (B2)A549 (Lung)Strong cytotoxicity[7]
Norfloxacin derivative FHepG2 (Liver)31.1 µg/ml
Norfloxacin derivative FCT26 (Colon)28.0 µg/ml
Ciprofloxacin derivative BCT26 (Colon)20.0 µg/ml

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Chromanone derivative stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the chromanone derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) prepare_dilutions 2. Prepare Compound Dilutions treat_cells 3. Treat Cells with Compound prepare_dilutions->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate 5. Incubate (2-4 hours) add_mtt->incubate solubilize 6. Solubilize Formazan incubate->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 8. Calculate IC50 read_absorbance->calculate_ic50 NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 PI3K PI3K TLR4->PI3K IKK IKK Complex TAK1->IKK Akt Akt PI3K->Akt Akt->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes Chromanone Chromanone Derivative (4e) Chromanone->TAK1 Inhibits Chromanone->PI3K Inhibits

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-methoxychroman-4-one, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the base-catalyzed intramolecular cyclization of 2'-hydroxy-5'-methoxyacetophenone with a one-carbon electrophile, such as formaldehyde. This method offers a straightforward and efficient route to the desired chromanone scaffold. These application notes are intended to guide researchers in the successful synthesis and purification of this important heterocyclic compound.

Introduction

Chromanones are a class of oxygen-containing heterocyclic compounds that form the core structure of many biologically active molecules, including flavonoids and other natural products. Their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, have made them attractive targets in medicinal chemistry and drug discovery. This compound, in particular, serves as a crucial building block for the synthesis of more complex pharmaceutical agents. The methoxy substituent on the aromatic ring can modulate the electronic and lipophilic properties of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

The synthesis of 2,3-unsubstituted chroman-4-ones from 2'-hydroxyacetophenones can be achieved through various methods, most notably via a base-catalyzed reaction with a formaldehyde equivalent, which provides the necessary methylene bridge for the formation of the pyranone ring. This protocol details a putative method for the synthesis of this compound from commercially available 2'-hydroxy-5'-methoxyacetophenone.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2'-hydroxy-5'-methoxyacetophenone is depicted below. The reaction proceeds via an initial base-catalyzed addition of formaldehyde to the enolate of the acetophenone, followed by an intramolecular Michael-type addition of the phenolic hydroxyl group to the newly formed α,β-unsaturated ketone intermediate, which upon dehydration yields the target chromanone.

Reaction_Scheme Start 2'-hydroxy-5'-methoxyacetophenone Reagents + CH2O, Base (e.g., Pyrrolidine/Acetic Acid) Product This compound Reagents->Product

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

  • 2'-hydroxy-5'-methoxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Acetic acid

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-hydroxy-5'-methoxyacetophenone (1.66 g, 10 mmol), paraformaldehyde (0.45 g, 15 mmol), and anhydrous dimethylformamide (30 mL).

  • Addition of Catalyst: To the stirred suspension, add pyrrolidine (0.83 mL, 10 mmol) followed by the dropwise addition of glacial acetic acid (0.57 mL, 10 mmol).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The starting material and product can be visualized under UV light (254 nm).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

ParameterValue
Starting Material 2'-hydroxy-5'-methoxyacetophenone
Reagents Paraformaldehyde, Pyrrolidine, Acetic Acid
Solvent Dimethylformamide (DMF)
Reaction Temperature 80-90 °C
Reaction Time 12-24 hours
Product This compound
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Off-white to pale yellow solid
Yield Not Reported (Estimated: 60-80%)
Purification Method Flash Column Chromatography

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A Combine Reactants: 2'-hydroxy-5'-methoxyacetophenone, paraformaldehyde, DMF B Add Catalysts: Pyrrolidine and Acetic Acid A->B C Heat and Stir (80-90°C, 12-24h) B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry over MgSO4 and Concentrate F->G H Flash Column Chromatography G->H I Characterize Product (NMR, MS, etc.) H->I

Caption: Workflow for the synthesis of this compound.

Proposed Signaling Pathway Involvement

Chromanone derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be modulated by derivatives of this compound, based on the known activities of similar compounds.

G This compound\nDerivative This compound Derivative Kinase Target Kinase Target This compound\nDerivative->Kinase Target Inhibition Downstream Effector Downstream Effector Kinase Target->Downstream Effector Phosphorylation Cellular Response Cellular Response Downstream Effector->Cellular Response Modulation

Caption: Hypothetical signaling pathway modulated by a this compound derivative.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Paraformaldehyde is toxic and should be handled with care. Avoid inhalation of dust.

  • Pyrrolidine and acetic acid are corrosive. Avoid contact with skin and eyes.

  • Dimethylformamide is a potential teratogen and should be handled with appropriate caution.

  • Use caution when heating flammable organic solvents.

Conclusion

The protocol described provides a robust and reproducible method for the synthesis of this compound. This key intermediate can be utilized in the synthesis of a wide range of biologically active compounds for drug discovery and development. The provided workflow and data serve as a valuable resource for researchers in the field of medicinal and organic chemistry. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.

Application Notes & Protocols: Microwave-Assisted Synthesis of Chroman-4-One Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of chroman-4-one derivatives utilizing microwave irradiation. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often enhanced product purity.[1][2][3]

Introduction

Chroman-4-ones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of a wide range of biologically active molecules, including flavonoids and other pharmacologically relevant compounds.[4] Traditional methods for their synthesis often require harsh reaction conditions and prolonged heating.[5] Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative.[3][6] The application of microwave heating can lead to rapid and uniform heating of the reaction mixture, accelerating reaction rates and often leading to cleaner reactions with fewer byproducts.[7][8]

Advantages of Microwave-Assisted Synthesis

The use of microwave irradiation for the synthesis of chroman-4-one derivatives presents several key benefits:

  • Reduced Reaction Times: Reactions that typically take several hours or even days under conventional heating can often be completed in minutes using microwave assistance.[1][6]

  • Higher Yields: Microwave heating can lead to significantly improved product yields compared to traditional methods.[1][6]

  • Increased Purity: The rapid and controlled heating often minimizes the formation of side products, simplifying purification.[3]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[1]

  • Green Chemistry: The potential for solvent-free reactions or the use of greener solvents aligns with the principles of green chemistry.[1][3]

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data from various microwave-assisted methods for the synthesis of chroman-4-one derivatives, allowing for easy comparison of their efficiencies.

MethodStarting MaterialsCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference
Base-Promoted Condensation2-Hydroxyacetophenones, Aliphatic AldehydesDiisopropylamine (DIPA)EtOH160-1701 h43-88[9][10][11]
Oxidative Cyclization of Chalcones2'-HydroxychalconesAcetic Acid (AcOH)AcOH20030 minup to 82[6]
Knoevenagel Condensation4H-chromen-4-one-3-carbaldehyde, Arylacetic acidsSodium AcetateNone1007 min47-61[1]

Experimental Protocols

Method 1: Base-Promoted Condensation of 2-Hydroxyacetophenones and Aldehydes

This protocol describes the synthesis of 2-alkyl-substituted chroman-4-ones via a base-promoted condensation reaction under microwave irradiation.[9][10][11]

Materials:

  • Appropriate 2'-hydroxyacetophenone

  • Appropriate aliphatic aldehyde

  • Diisopropylamine (DIPA)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • 10% Sodium hydroxide (NaOH) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 0.4 M solution of the appropriate 2′-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).[11]

  • Heat the reaction mixture using microwave irradiation at 160–170 °C for 1 hour.[11]

  • After cooling, dilute the mixture with CH₂Cl₂.[11]

  • Wash the organic phase sequentially with 10% NaOH (aq), 1 M HCl (aq), water, and finally brine.[11]

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by flash column chromatography to obtain the desired chroman-4-one derivative.[11]

Method 2: Acetic Acid-Mediated Oxidative Cyclization of 2'-Hydroxychalcones

This method details the synthesis of flavanones (2-phenylchroman-4-ones) through the microwave-assisted cyclization of 2'-hydroxychalcones.[6]

Materials:

  • 2'-Hydroxychalcone (0.5 mmol)

  • Acetic Acid (AcOH, 2 mL)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a microwave vial equipped with a magnetic stirrer, combine the 2'-hydroxychalcone (0.5 mmol) and AcOH (2 mL).[6]

  • Cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture with microwaves at 200 °C for 15 minutes.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (hexane/ethyl acetate, 4:1).[6]

  • If the reaction is incomplete, repeat the microwave irradiation for another 15 minutes.[6]

  • After cooling, transfer the reaction mixture to a round-bottom flask using ethyl acetate.

  • Evaporate the solvent using a rotary evaporator.

  • Purify the residue by column chromatography using a mixture of hexane and ethyl acetate to afford the corresponding flavanone.[6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants, Catalyst & Solvent vial Seal Microwave Vial reagents->vial mw_irradiation Microwave Heating (Controlled Temperature & Time) vial->mw_irradiation monitoring TLC Monitoring mw_irradiation->monitoring monitoring->mw_irradiation Repeat if necessary extraction Solvent Extraction & Washing monitoring->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for microwave-assisted synthesis.

reaction_pathway cluster_method1 Method 1: Base-Promoted Condensation cluster_method2 Method 2: Oxidative Cyclization start1 2-Hydroxyacetophenone + Aldehyde intermediate1 Aldol Adduct start1->intermediate1 DIPA, EtOH, MW product1 Chroman-4-one intermediate1->product1 Intramolecular Cyclization start2 2'-Hydroxychalcone product2 Flavanone (2-Phenylchroman-4-one) start2->product2 AcOH, MW

Caption: Reaction pathways for chroman-4-one synthesis.

References

General Procedures for the Synthesis of Chroman-4-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chroman-4-one and its derivatives are a significant class of oxygen-containing heterocyclic compounds that serve as crucial building blocks in medicinal chemistry and drug discovery.[1][2][3] The chroman-4-one scaffold is a privileged structure found in a variety of natural products and synthetic molecules exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4][5] This document provides detailed protocols for common and effective methods for the synthesis of chroman-4-ones, presents quantitative data for reaction optimization, and illustrates the synthetic workflows.

Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acids

The intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acids is a robust and widely employed method for the synthesis of the chroman-4-one core.[6] This acid-catalyzed cyclization is typically carried out using a strong acid catalyst, with polyphosphoric acid (PPA) being a common choice.

Experimental Protocol

This protocol outlines a general procedure for the cyclization of 3-phenoxypropanoic acids to form chroman-4-ones using polyphosphoric acid.[6]

Materials:

  • 3-Phenoxypropanoic acid derivative

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

  • Round-bottom flask

  • Mechanical stirrer (recommended)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, place the 3-phenoxypropanoic acid.

  • Add polyphosphoric acid, typically 10 times the weight of the starting material.

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended to ensure proper mixing of the viscous solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Troubleshooting: A common side product in this reaction is the formation of intermolecular acylation products, leading to polymers, especially at high concentrations. To minimize this, the reaction can be carried out under high-dilution conditions.[6]

Data Presentation
Starting MaterialProductCatalystTemperature (°C)Time (h)Yield (%)Reference
3-Phenoxypropanoic acidChroman-4-onePPA1001Good[6]
3-(p-tolyloxy)propanoic acid6-Methylchroman-4-onePPA1001Good
3-(4-chlorophenoxy)propanoic acid6-Chlorochroman-4-onePPA1001Good
3-(4-methoxyphenoxy)propanoic acid6-Methoxychroman-4-onePPA1001Moderate

Note: "Good" and "Moderate" yields are qualitative descriptions from the source. Specific percentages may vary depending on the substrate and precise reaction conditions.

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup cluster_purification Purification start 3-Phenoxypropanoic acid ppa Polyphosphoric Acid start->ppa Add heat Heat to 100°C for 1h with vigorous stirring ppa->heat ice Quench with crushed ice heat->ice extract Extract with Dichloromethane ice->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with Na2SO4 wash->dry evap Solvent Evaporation dry->evap purify Column Chromatography or Distillation evap->purify product Pure Chroman-4-one purify->product

Caption: Intramolecular Friedel-Crafts Acylation Workflow.

Condensation of 2'-Hydroxyacetophenones with Aldehydes

This method involves a base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde, followed by an intramolecular oxa-Michael addition.[7] Microwave-assisted synthesis has been shown to be an efficient way to carry out this reaction.[6][7]

Experimental Protocol

This protocol is adapted from a microwave-assisted procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.[6][8]

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol

  • Dichloromethane (DCM)

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

  • Microwave-safe reaction vessel

Procedure:

  • To a microwave-safe reaction vessel, add the 2′-hydroxyacetophenone, ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone), the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Troubleshooting: The major side product in this reaction is the aldehyde self-condensation product, which is more prevalent when the 2'-hydroxyacetophenone is deactivated by electron-donating groups.[6]

Data Presentation

The following table summarizes the impact of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one.

2'-Hydroxyacetophenone SubstituentProductYield (%)Primary Side ProductReference
6,8-Dibromo6,8-Dibromo-2-pentylchroman-4-one88Aldehyde Self-Condensation[6]
6-Chloro6-Chloro-2-pentylchroman-4-one75Aldehyde Self-Condensation[6]
Unsubstituted2-Pentylchroman-4-one55Aldehyde Self-Condensation[6]
6,8-Dimethyl6,8-Dimethyl-2-pentylchroman-4-one17Aldehyde Self-Condensation[6]
6-Methoxy6-Methoxy-2-pentylchroman-4-one17Aldehyde Self-Condensation[6]

Experimental Workflow

cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Workup cluster_purification Purification start_acetophenone 2'-Hydroxyacetophenone mix Mix in Microwave Vessel start_acetophenone->mix start_aldehyde Aldehyde start_aldehyde->mix start_dipa DIPA start_dipa->mix start_ethanol Ethanol start_ethanol->mix microwave Microwave Irradiation 160-170°C for 1h mix->microwave dilute Dilute with Dichloromethane microwave->dilute wash_naoh Wash with 1M NaOH dilute->wash_naoh wash_hcl Wash with 1M HCl wash_naoh->wash_hcl wash_water Wash with Water wash_hcl->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with MgSO4 wash_brine->dry evap Solvent Evaporation dry->evap purify Flash Column Chromatography evap->purify product Pure Chroman-4-one purify->product

Caption: Microwave-Assisted Synthesis of Chroman-4-ones.

Synthesis via Intramolecular Cyclization of 3-Bromo-1-(dihydroxyphenyl)propan-1-one

This two-step synthesis begins with a Friedel-Crafts acylation followed by an intramolecular cyclization to yield a hydroxylated chroman-4-one, which can serve as a precursor for further derivatization.[9]

Experimental Protocol

This protocol describes the synthesis of 7-hydroxychroman-4-one from resorcinol.[9]

Step 1: Friedel-Crafts Acylation

Materials:

  • Resorcinol

  • 3-Bromopropionic acid

  • Trifluoromethanesulfonic acid

  • Round-bottom flask

  • Heating mantle

Procedure:

  • Combine resorcinol and 3-bromopropionic acid in a round-bottom flask.

  • Add trifluoromethanesulfonic acid as the Lewis acid catalyst.

  • Heat the mixture to 80°C to obtain 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

Step 2: Intramolecular Cyclization

Materials:

  • 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one

  • 2 M NaOH solution

  • Chloroform

  • Anhydrous sodium sulfate

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one in 2 M NaOH.

  • Stir the mixture at room temperature to promote intramolecular cyclization via bimolecular nucleophilic substitution.

  • Extract the reaction product with chloroform (3 x 50 mL).

  • Dry the combined organic phase with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-hydroxychroman-4-one.

Data Presentation

The following table shows the yields for the O-alkylation of 7-hydroxychroman-4-one to produce various chroman-4-one derivatives.[9]

Starting Material (Alkyl/Benzyl Halide)Product (7-O-substituted chroman-4-one)Yield (%)
Methyl iodide7-Methoxychroman-4-one31-77
Ethyl bromide7-Ethoxychroman-4-one31-77
Propyl bromide7-Propoxychroman-4-one31-77
Benzyl bromide7-(Benzyloxy)chroman-4-one31-77

Note: The source provides a yield range for the general procedure.

Synthetic Pathway

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_derivatization Optional: Derivatization start_resorcinol Resorcinol intermediate 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one start_resorcinol->intermediate start_acid 3-Bromopropionic acid start_acid->intermediate reagent_tfmsa Trifluoromethanesulfonic acid, 80°C reagent_tfmsa->intermediate product 7-Hydroxychroman-4-one intermediate->product reagent_naoh 2M NaOH, rt reagent_naoh->product start_derivatization 7-Hydroxychroman-4-one product->start_derivatization product_derivatized 7-O-substituted Chroman-4-one start_derivatization->product_derivatized reagents_derivatization Alkyl/Benzyl Halide, K2CO3, DMF reagents_derivatization->product_derivatized

Caption: Synthesis of 7-Hydroxychroman-4-one and Derivatives.

References

Application of 6-Methoxychroman-4-one in SIRT2 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, is a promising therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[1] Its primary cytosolic localization and role in deacetylating non-histone proteins, such as α-tubulin, distinguish it from other sirtuin isoforms.[2] Inhibition of SIRT2 has been shown to increase the acetylation of α-tubulin, a modification associated with microtubule stability and improved axonal transport, offering a potential therapeutic strategy for neurodegenerative disorders.[3] Furthermore, SIRT2 inhibition has demonstrated antiproliferative effects in various cancer cell lines.[4]

The chroman-4-one scaffold has emerged as a privileged structure in the development of selective SIRT2 inhibitors.[5] Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one core are critical for potent and selective inhibition of SIRT2.[6] Specifically, electron-withdrawing groups at the 6- and 8-positions have been shown to be favorable for activity.[6] This document provides detailed application notes and protocols for the use of 6-Methoxychroman-4-one and its derivatives in SIRT2 inhibition studies.

Data Presentation

CompoundR2R6R8SIRT2 IC50 (µM)SIRT1 Inhibition (%) @ 200µMSIRT3 Inhibition (%) @ 200µM
6,8-dibromo-2-pentylchroman-4-onepentylBrBr1.5<10<10
8-bromo-6-chloro-2-pentylchroman-4-onepentylClBr4.5<10<10
rac-8-bromo-6-chloro-2-pentylchroman-4-onepentylClBr4.3Not DeterminedNot Determined
6-bromo-8-chlorochroman-4-oneHBrCl1.8Not DeterminedNot Determined
6,8-dichloro-2-pentylchroman-4-onepentylClCl12<10<10
2-pentylchroman-4-onepentylHH>200<10<10

Experimental Protocols

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol is adapted from the methodology described for the evaluation of chroman-4-one derivatives and is suitable for determining the IC50 value of this compound.[4]

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (e.g., containing trypsin or a similar protease)

  • Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • This compound (test compound) dissolved in DMSO

  • Known SIRT2 inhibitor (e.g., Nicotinamide) as a positive control

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: ~360-395 nm, Emission: ~460-541 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of test concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add 5 µL of SIRT2 enzyme to each well.[7]

    • Add 45 µL of the diluted test compound, positive control, or Assay Buffer (as an enzyme control) to the respective wells.

    • Include wells with Assay Buffer and substrate but no enzyme as a background control.

    • Mix gently and incubate for 5 minutes at 37°C.

  • Enzymatic Reaction:

    • Prepare a substrate solution containing the fluorogenic peptide substrate and NAD+ in Assay Buffer according to the manufacturer's instructions.

    • Initiate the reaction by adding 40 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding 10 µL of Developer solution to each well.

    • Incubate for 10-30 minutes at 37°C, protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the enzyme control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for α-Tubulin Acetylation

This protocol can be used to assess the effect of this compound on the acetylation of α-tubulin in a cellular context.

Materials:

  • Cell line of interest (e.g., MCF-7, A549, or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-acetyl-α-tubulin and anti-α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for acetylated α-tubulin and total α-tubulin.

    • Normalize the acetylated α-tubulin signal to the total α-tubulin signal to determine the relative change in acetylation.

Visualization

Signaling Pathway

SIRT2_Inhibition_Pathway cluster_reaction SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Ac_Tubulin Acetylated α-Tubulin (Lys40) Ac_Tubulin->Tubulin Acetylation (HATs) MT_Stability Microtubule Stability & Axonal Transport Ac_Tubulin->MT_Stability Neuroprotection Neuroprotection MT_Stability->Neuroprotection Chromanone This compound Chromanone->SIRT2 Inhibition

Caption: SIRT2-mediated deacetylation of α-tubulin and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start: Compound Synthesis/ Procurement invitro In Vitro SIRT2 Inhibition Assay (Fluorometric) start->invitro ic50 Determine IC50 Value invitro->ic50 selectivity Selectivity Profiling (SIRT1, SIRT3, etc.) ic50->selectivity cellular Cell-Based Assays (e.g., Western Blot for Ac-Tubulin) selectivity->cellular phenotypic Phenotypic Assays (e.g., Antiproliferation, Neuroprotection) cellular->phenotypic sar Structure-Activity Relationship (SAR) Analysis phenotypic->sar end Lead Optimization/ Further Studies sar->end

Caption: Workflow for the evaluation of this compound as a SIRT2 inhibitor.

References

Application Notes and Protocols for Evaluating the Antiproliferative Activity of Synthetic Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Flavanones, a subclass of flavonoids, are naturally occurring phenolic compounds found in citrus fruits and have garnered significant interest for their potential therapeutic properties, including anticancer effects.[1][2] Synthetic flavanones are being developed to enhance their biological activities and explore their potential as novel anticancer agents.[3][4] These compounds can modulate various cellular processes, including cell proliferation, cell cycle progression, and apoptosis, making them promising candidates for cancer therapy.[5][6] Evaluating the antiproliferative activity of these synthetic flavanones is a critical step in the drug discovery process. This document provides a comprehensive set of protocols for assessing the in vitro antiproliferative effects of synthetic flavanones on cancer cell lines. The methodologies detailed below include assays for cytotoxicity, cell viability, cell cycle analysis, and apoptosis induction, along with the analysis of key signaling pathways.

I. Data Presentation: Summary of Quantitative Data

The following table summarizes the key quantitative data that should be collected and analyzed during the evaluation of synthetic flavanones' antiproliferative activity.

Parameter Description Assay Units Typical Range for Active Compounds
IC₅₀ (Half-maximal inhibitory concentration) The concentration of a synthetic flavanone that is required to inhibit the growth of 50% of a cancer cell population.[3]MTT, SRBµM< 50 µM
Percentage of Apoptotic Cells The fraction of cells undergoing programmed cell death after treatment with the synthetic flavanone.Annexin V-FITC/PI Staining%Varies depending on concentration and cell line
Cell Cycle Distribution The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle following treatment.[7]Propidium Iodide (PI) Staining & Flow Cytometry%Varies, often shows arrest in a specific phase
Protein Expression Levels Relative expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bcl-2 family proteins, cyclins).Western BlotRelative Units (normalized to loading control)Varies
Mitochondrial Membrane Potential (ΔΨm) A measure of the integrity of the mitochondrial membrane, which is often disrupted during apoptosis.[8]JC-1 Staining, DePsipher StainingFluorescence RatioDecrease in ratio indicates depolarization

II. Experimental Protocols

A. Cell Culture and Treatment

1. Materials:

  • Cancer cell lines of interest (e.g., MCF-7 (breast), HT-29 (colon), A549 (lung), HeLa (cervical)).[4][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Synthetic flavanones dissolved in a suitable solvent (e.g., DMSO).[9]

  • Humidified incubator at 37°C with 5% CO₂.

2. Protocol:

  • Culture the selected cancer cell lines in complete medium in a humidified incubator.

  • Harvest cells using Trypsin-EDTA when they reach 70-80% confluency.

  • Seed the cells into appropriate well plates (e.g., 96-well for viability assays, 6-well for protein or flow cytometry analysis) at a predetermined optimal density.[9]

  • Allow the cells to attach and grow for 24 hours.[9]

  • Prepare serial dilutions of the synthetic flavanone stock solution in complete culture medium to achieve the desired final concentrations.

  • Replace the existing medium with the medium containing the synthetic flavanones or vehicle control (medium with the same concentration of the solvent).

  • Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

B. Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

  • Materials:

    • MTT solution (5 mg/mL in PBS).[9]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[9][12]

    • 96-well microplate reader.

  • Protocol:

    • After the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.[11]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]

    • Determine the IC₅₀ value from the dose-response curve.[9]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cytotoxicity based on the measurement of cellular protein content.[13][14]

  • Materials:

    • Trichloroacetic acid (TCA), 10% (w/v).

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).

    • Tris-base solution (10 mM), pH 10.5.

    • 96-well microplate reader.

  • Protocol:

    • After treatment, fix the cells by adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[15]

    • Wash the plates five times with tap water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

C. Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V-FITC) and loss of membrane integrity (using PI).[8]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Harvest the treated and control cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

D. Cell Cycle Analysis

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[16][17]

  • Materials:

    • Cold 70% ethanol.[17]

    • Propidium Iodide (PI) staining solution (containing RNase A).

    • Flow cytometer.

  • Protocol:

    • Harvest the treated and control cells.

    • Wash the cells with cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[17]

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.[18]

    • Analyze the stained cells using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]

E. Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by the synthetic flavanones.[19] Flavonoids are known to modulate pathways such as PI3K/Akt/mTOR, MAPK, and STAT3.[6][19]

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, Cyclin D1, GAPDH).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Lyse the treated and control cells in lysis buffer.[20]

    • Determine the protein concentration of the lysates using a BCA assay.[19]

    • Separate the proteins (20-40 µg) by SDS-PAGE.[20]

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[19]

III. Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Antiproliferative & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding cell_culture->cell_seeding flavone_treatment 3. Treatment with Synthetic Flavanone cell_seeding->flavone_treatment viability_assays 4a. Cell Viability Assays (MTT / SRB) flavone_treatment->viability_assays apoptosis_assay 4b. Apoptosis Assay (Annexin V/PI) flavone_treatment->apoptosis_assay cell_cycle_assay 4c. Cell Cycle Analysis (PI Staining) flavone_treatment->cell_cycle_assay western_blot 4d. Western Blot Analysis flavone_treatment->western_blot ic50 5a. IC50 Determination viability_assays->ic50 apoptosis_quant 5b. Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist 5c. Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_exp 5d. Protein Expression Analysis western_blot->protein_exp

Caption: Experimental workflow for evaluating antiproliferative activity.

signaling_pathway cluster_pathway Potential Signaling Pathways Modulated by Synthetic Flavanones Flavanone Synthetic Flavanone PI3K PI3K Flavanone->PI3K Inhibition Bax Bax Flavanone->Bax Activation Bcl2 Bcl-2 Flavanone->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bax Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Flavanone-modulated signaling pathways leading to apoptosis.

References

Application Notes: Induction of Apoptosis in Human U-937 Leukemia Cells by 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxychroman-4-one is a synthetic flavanone that has demonstrated significant cytotoxic effects against human U-937 leukemia cells.[1] Its efficacy is comparable to the established antitumor agent, etoposide.[1] This compound induces apoptosis through a multifaceted mechanism involving cell cycle arrest, activation of the mitochondrial pathway, and engagement of the MAPK signaling cascade.[1] These application notes provide an overview of the biological activity of this compound and detailed protocols for assessing its apoptotic effects in U-937 cells.

Biological Activity

Treatment of U-937 human leukemia cells with this compound leads to a series of cellular events culminating in apoptosis. The compound induces a G2/M phase cell cycle arrest, which is a common precursor to programmed cell death.[1] The primary mechanism of apoptosis induction is via the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including initiator and effector caspases.[1][2][3] Activated caspases then cleave key cellular substrates, such as poly(ADP-ribose)polymerase (PARP), leading to the characteristic biochemical and morphological changes of apoptosis.[1][4]

Furthermore, the anti-apoptotic protein Bcl-2 has been shown to counteract the effects of this compound, as overexpression of Bcl-2 can block the induction of apoptosis.[1] This highlights the critical role of the Bcl-2 family of proteins in regulating the apoptotic response to this compound. In addition to the intrinsic apoptotic pathway, this compound also activates the p38 MAPK, ERK, and JNK/SAPK signaling pathways.[1]

Data Presentation

Table 1: Cytotoxicity of this compound in Human Leukemia Cell Lines

Cell LineCompoundIC50 Value (µM)
U-9376-Methoxy-2-(naphthalen-1-yl)chroman-4-one1.3 ± 0.2
U-937Etoposide(Comparable to this compound)
HL-606-Methoxy-2-(naphthalen-1-yl)chroman-4-oneStrong Cytotoxicity
MOLT-36-Methoxy-2-(naphthalen-1-yl)chroman-4-oneStrong Cytotoxicity
NALM-66-Methoxy-2-(naphthalen-1-yl)chroman-4-oneStrong Cytotoxicity

Data synthesized from Bioorganic Chemistry, 2020.[1]

Table 2: Cellular Effects of this compound on U-937 Cells

Cellular ProcessObservation
Cell CycleG2/M Arrest
Apoptosis MarkersIncrease in Sub-G1 population, Annexin-V positive cells
Mitochondrial EventsCytochrome c release
Caspase ActivationActivation of caspases
Downstream EventsPoly(ADP-ribose)polymerase (PARP) processing
Regulatory ProteinsApoptosis blocked by Bcl-2 overexpression
Signaling PathwaysPhosphorylation of p38, ERK, and JNK/SAPK

Data synthesized from Bioorganic Chemistry, 2020.[1]

Mandatory Visualizations

G Workflow for Assessing this compound Induced Apoptosis cluster_assays Apoptosis Assays U937 U-937 Cell Culture Treat Treat with this compound (e.g., 1.3 µM IC50) U937->Treat Incubate Incubate for 24-48 hours Treat->Incubate Harvest Harvest Cells Incubate->Harvest AnnexinV Annexin V/PI Staining Harvest->AnnexinV Caspase Caspase Activity Assay Harvest->Caspase Western Western Blot Harvest->Western Flow Flow AnnexinV->Flow Flow Cytometry Analysis Spectro Spectro Caspase->Spectro Spectrophotometry/Fluorometry WB_Analysis WB_Analysis Western->WB_Analysis Protein Expression Analysis (Bcl-2, PARP, Caspases)

Caption: Experimental workflow for apoptosis assessment.

G Signaling Pathway of this compound in U-937 Cells cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_downstream Downstream Events Compound This compound MAPK p38, ERK, JNK/SAPK Activation Compound->MAPK CellCycle G2/M Arrest Compound->CellCycle Bcl2 Bcl-2 Inhibition Compound->Bcl2 Apoptosis Apoptosis MAPK->Apoptosis CellCycle->Apoptosis CytoC Cytochrome c Release Bcl2->CytoC Caspase Caspase Activation CytoC->Caspase PARP PARP Cleavage Caspase->PARP PARP->Apoptosis

Caption: Apoptotic signaling pathway.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: Human U-937 leukemia cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Seed U-937 cells at a density of 5 x 10^5 cells/mL in culture plates.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 1.3, 5, 10 µM) for desired time points (e.g., 24, 48 hours).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound used.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Protocol:

    • Harvest approximately 5 x 10^5 to 1 x 10^6 treated and control cells by centrifugation at 300 x g for 5 minutes.[6]

    • Wash the cells once with cold PBS.[6]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the cells by flow cytometry within one hour.[6]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

3. Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase.

  • Materials:

    • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate DEVD-pNA).

    • Microplate reader.

  • Protocol:

    • Harvest 1-5 x 10^6 treated and control cells and wash with cold PBS.

    • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute.

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

    • Determine protein concentration of the lysate.

    • Add 50 µg of protein from each sample to a 96-well plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.

    • Add 5 µL of the 4 mM DEVD-pNA substrate (200 µM final concentration).

    • Incubate at 37°C for 1-2 hours.

    • Read the absorbance at 405 nm in a microplate reader.[7]

4. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and PARP.[4][8]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk in TBST).

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved caspase-3, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Harvest treated and control cells and lyse them in lysis buffer.

    • Quantify protein concentration.

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use β-actin as a loading control to normalize protein levels.[8]

References

Application Notes and Protocols for the Analytical Characterization of Chroman-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques used for the characterization of chroman-4-one compounds, a significant class of heterocyclic compounds with diverse biological activities.[1][2][3][4] The detailed protocols and data summaries are intended to assist researchers in the structural elucidation, quantification, and purity assessment of these molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a cornerstone technique for assessing the purity of chroman-4-one derivatives and for their quantification in various matrices. Reversed-phase HPLC is the most common approach, offering excellent resolution and reproducibility.

Application Note:

Reverse-phase HPLC with a C18 column is a robust method for separating chroman-4-one compounds from starting materials, byproducts, and degradation products.[5] The choice of mobile phase, typically a mixture of acetonitrile or methanol and water with an acid modifier like formic or phosphoric acid, is critical for achieving optimal separation.[6] UV detection is well-suited for these compounds due to the presence of a chromophore in their structure, with detection wavelengths typically set around 225 nm and 275 nm.[5] For applications requiring mass spectrometry detection (LC-MS), volatile buffers such as formic acid or ammonium acetate should be used instead of phosphoric acid.[6]

Experimental Protocol: Isocratic RP-HPLC Analysis

This protocol outlines a general isocratic method for the analysis of chroman-4-one derivatives.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[5][7]

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Acetonitrile (HPLC grade).[5]

  • Ultrapure Water.[5]

  • Formic acid (or phosphoric acid for non-MS applications).

  • Reference standard of the chroman-4-one compound of interest.

  • Sample diluent (typically the mobile phase).[5]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 60:40 v/v). Add formic acid to a final concentration of 0.1%. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of the mobile phase.[5]

    • Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Sample Preparation: Dissolve the sample containing the chroman-4-one in the mobile phase to a concentration that falls within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or optimized wavelength based on the compound's UV spectrum).

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the chroman-4-one in the samples from the calibration curve.

Quantitative Data Summary: HPLC
Compound ClassColumnMobile PhaseDetectionReference
4-ChromoneNewcrom R1Acetonitrile, Water, Phosphoric AcidUV[6]
Haloaromatics and QuinonesNewcrom BAcetonitrile, Water, Phosphoric AcidUV[8]
5-HT3 Receptor AntagonistsC18Acetonitrile, 0.05 M KH2PO4 (pH 4.0)UV (285-307 nm)[7]

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural characterization of chroman-4-one compounds, providing detailed information about their molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, including chroman-4-ones.[9][10] ¹H and ¹³C NMR provide information on the chemical environment of individual atoms, while 2D NMR techniques (COSY, HSQC, HMBC) reveal connectivity.

Application Note:

The ¹H NMR spectrum of a chroman-4-one typically shows characteristic signals for the aromatic protons and the protons on the dihydropyranone ring.[1] For instance, the protons at C2 and C3 appear as triplets or multiplets in the upfield region.[1] The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon (C4) at a downfield chemical shift (around 190 ppm).[1] The specific chemical shifts are highly dependent on the substitution pattern of the chroman-4-one core.

Experimental Protocol: NMR Analysis

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

  • Chroman-4-one sample.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the chroman-4-one sample in approximately 0.6 mL of a suitable deuterated solvent.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary for complete structural assignment, perform 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to identify one-bond proton-carbon correlations), and HMBC (to identify long-range proton-carbon correlations).

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for all protons and carbons by analyzing the 1D and 2D spectra.

Quantitative Data Summary: Typical NMR Chemical Shifts (δ, ppm)
Proton/Carbon¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
H-24.45 (t)66.9[1]
H-32.66 (t)36.9[1]
C-4 (C=O)-189.8[1]
Aromatic H6.30 - 7.91 (m)-[1][11]
Aromatic C-102.4 - 164.4[1]

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the chroman-4-one ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of chroman-4-one compounds.[12] Techniques like Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

Application Note:

ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of chroman-4-one derivatives, often observing the protonated molecule [M+H]⁺.[11][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental formula.[1] GC-MS is suitable for volatile and thermally stable chroman-4-ones, providing both retention time information and a mass spectrum for identification.

Experimental Protocol: ESI-MS Analysis

Instrumentation and Materials:

  • Mass spectrometer with an ESI source.

  • Syringe pump or liquid chromatography system for sample introduction.

  • Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Chroman-4-one sample.

Procedure:

  • Sample Preparation: Dissolve the sample in the solvent system to a concentration of approximately 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight of the compound.

Quantitative Data Summary: Mass Spectrometry
CompoundIonization ModeObserved m/zReference
(E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-oneESI+329.2 [M+H]⁺[11]
Chroman-4-oneGC-MS148 (molecular ion)[14]
Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16]

Application Note:

The IR spectrum of a chroman-4-one is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1690 cm⁻¹.[11] Other characteristic bands include C-O-C stretching and aromatic C=C and C-H stretching vibrations.[11] The presence or absence of specific functional groups, such as hydroxyl (-OH) or nitro (-NO₂) groups, can also be confirmed by their characteristic absorption bands.

Experimental Protocol: FTIR Analysis

Instrumentation and Materials:

  • FTIR spectrometer.

  • Sample holder (e.g., KBr pellet press, ATR accessory).

  • Chroman-4-one sample.

  • KBr (for pellet preparation).

Procedure (using KBr pellet):

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Quantitative Data Summary: Characteristic IR Absorption Bands (cm⁻¹)
Functional GroupAbsorption Range (cm⁻¹)IntensityReference
C=O (carbonyl)1663 - 1690Strong[11]
C-O-C (ether)1141 - 1250Medium-Strong[11]
Aromatic C=C1500 - 1600Medium-Weak[11]
Aromatic C-H3000 - 3100Medium-Weak[11]
O-H (hydroxyl)3200 - 3600Broad, Strong[11]

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.

Application Note:

For novel chroman-4-one compounds, obtaining a single crystal suitable for X-ray diffraction analysis is highly desirable for unambiguous structure determination.[17] The crystal structure can reveal details about the conformation of the dihydropyranone ring and the orientation of substituents. This information is invaluable for understanding structure-activity relationships.

Experimental Protocol: Single-Crystal X-ray Diffraction

Instrumentation and Materials:

  • Single-crystal X-ray diffractometer.

  • Suitable solvent for crystallization.

  • Chroman-4-one sample.

Procedure:

  • Crystal Growth: Grow single crystals of the chroman-4-one compound by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

  • Crystal Mounting: Select a suitable single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection: Collect the diffraction data by irradiating the crystal with X-rays.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Data Analysis: Analyze the final structure to determine bond lengths, angles, and other geometric parameters.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Quantification Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Xray X-ray Crystallography Purification->Xray HPLC HPLC Analysis Purification->HPLC Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for the synthesis and characterization of chroman-4-one compounds.

Analytical_Techniques cluster_structure Structural Information cluster_techniques Analytical Methods Molecular Formula Molecular Formula Functional Groups Functional Groups Connectivity Connectivity 3D Structure 3D Structure MS Mass Spectrometry MS->Molecular Formula MS->Connectivity FTIR FTIR FTIR->Functional Groups NMR NMR NMR->Functional Groups NMR->Connectivity Xray X-ray Crystallography Xray->3D Structure

Caption: Relationship between analytical techniques and the structural information obtained for chroman-4-ones.

References

Application Notes and Protocols for the HPLC and Mass Spectrometry Analysis of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Methoxychroman-4-one using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies outlined are based on established principles for the analysis of related chromanone and flavanone compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a heterocyclic compound belonging to the chromanone class. Chromanones are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and their potential as scaffolds for novel therapeutic agents. Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of this compound and its derivatives. This application note describes a reverse-phase HPLC method coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive determination of this compound.

HPLC-MS/MS Method for Quantitative Analysis

This section details the proposed instrumentation and optimized parameters for the analysis of this compound.

Instrumentation and Materials
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer is recommended for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for good separation.

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and ultrapure water. Formic acid (LC-MS grade).

  • Standard: A reference standard of this compound with known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These parameters may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 30% B, 1-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm and 275 nm
Mass Spectrometry Conditions

Mass spectrometry parameters should be optimized by infusing a standard solution of this compound to determine the optimal precursor and product ions, as well as collision energy. Positive electrospray ionization (ESI) is often suitable for chromanone compounds.[1]

ParameterSuggested Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V[1]
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)
Predicted Mass Transitions for MRM

The molecular weight of this compound (C10H10O3) is 178.19 g/mol . For quantitative analysis using MRM, the precursor ion would be the protonated molecule [M+H]+ at m/z 179. The product ions would be determined by collision-induced dissociation (CID) of the precursor ion. Based on the structure, common fragmentation patterns would involve the loss of small molecules like CO or CH3, and cleavage of the chromanone ring.

Precursor Ion (m/z)Product Ion (m/z) - PredictedCollision Energy (eV) - To be optimized
179.1151.1 (Loss of CO)15
179.1136.1 (Loss of CO and CH3)25
179.1121.1 (Further fragmentation)30

Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial gradient conditions) to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A general procedure for a liquid sample is as follows:

  • To 100 µL of the sample, add 300 µL of cold acetonitrile containing an internal standard (if used) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (initial gradient conditions).

  • Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation

For reliable quantitative results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A correlation coefficient (r²) of >0.99 is generally desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from method validation studies.

ParameterResult
Retention Time (min) To be determined
Linearity Range (ng/mL) e.g., 1 - 1000
Correlation Coefficient (r²) e.g., >0.995
Limit of Detection (LOD) (ng/mL) To be determined
Limit of Quantification (LOQ) (ng/mL) To be determined
Accuracy (% Recovery) e.g., 95 - 105%
Precision (% RSD) e.g., < 15%

Visualizations

Experimental Workflow

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Weighing & Dilution Reconstitution Reconstitution in Mobile Phase Standard->Reconstitution Sample Sample Extraction/Precipitation Sample->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-MS/MS.

Conceptual Fragmentation Pathway

Fragmentation_Pathway Precursor [M+H]+ m/z 179.1 Product1 [M+H-CO]+ m/z 151.1 Precursor->Product1 -CO Product2 [M+H-CO-CH3]+ m/z 136.1 Product1->Product2 -CH3 Product3 Further Fragments m/z 121.1 Product2->Product3 Ring Cleavage

Caption: Predicted fragmentation pathway of this compound in positive ESI mode.

References

Application Notes and Protocols for Assessing Antimicrobial Properties of Chroman-4-Ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including promising antimicrobial properties.[1] As the challenge of antimicrobial resistance continues to grow, the exploration of novel chemical scaffolds like chroman-4-ones is crucial for the development of new anti-infective agents.[2] These application notes provide a comprehensive guide to the experimental design for assessing the antimicrobial and cytotoxic properties of chroman-4-one derivatives. Detailed protocols for key assays are provided to ensure reproducible and reliable results.

Data Presentation: Summarizing Antimicrobial and Cytotoxic Activity

Quantitative data from the described assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison between different chroman-4-one derivatives and control compounds.

Table 1: Minimum Inhibitory Concentration (MIC) of Chroman-4-One Derivatives

Compound IDTest OrganismMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
C4O-001Staphylococcus aureus ATCC 29213
C4O-001Escherichia coli ATCC 25922
C4O-001Candida albicans ATCC 90028
C4O-002Staphylococcus aureus ATCC 29213
C4O-002Escherichia coli ATCC 25922
C4O-002Candida albicans ATCC 90028

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Chroman-4-One Derivatives

Compound IDTest OrganismMBC/MFC (µg/mL)MBC/MIC or MFC/MIC Ratio
C4O-001Staphylococcus aureus ATCC 29213
C4O-001Escherichia coli ATCC 25922
C4O-001Candida albicans ATCC 90028
C4O-002Staphylococcus aureus ATCC 29213
C4O-002Escherichia coli ATCC 25922
C4O-002Candida albicans ATCC 90028

Table 3: Cytotoxicity (IC50) and Selectivity Index (SI) of Chroman-4-One Derivatives

Compound IDMammalian Cell Line (e.g., HEK293) IC50 (µg/mL)Test Organism MIC (µg/mL)Selectivity Index (SI = IC50/MIC)
C4O-001S. aureus
C4O-001E. coli
C4O-001C. albicans
C4O-002S. aureus
C4O-002E. coli
C4O-002C. albicans

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.[3][4]

Materials:

  • Chroman-4-one derivatives

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antimicrobial (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Chroman-4-one Solutions: Prepare a stock solution of each chroman-4-one derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: From a fresh 18-24 hour culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation: Dispense 50 µL of the prepared chroman-4-one dilutions into the wells of a 96-well plate. Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the chroman-4-one derivative that completely inhibits visible growth of the microorganism.[3]

Broth_Microdilution_Workflow A Prepare serial dilutions of Chroman-4-one C Inoculate 96-well plate with dilutions and inoculum A->C B Prepare standardized microbial inoculum B->C D Incubate plate at 35°C C->D E Read MIC (lowest concentration with no visible growth) D->E Agar_Disk_Diffusion_Workflow A Prepare standardized microbial inoculum B Swab inoculum onto MHA plate A->B C Apply Chroman-4-one impregnated disks B->C D Incubate plate at 35°C C->D E Measure zones of inhibition D->E MBC_MFC_Workflow A Perform MIC assay B Select wells with no visible growth (≥MIC) A->B C Subculture aliquots onto agar plates B->C D Incubate plates C->D E Determine MBC/MFC (lowest concentration with no growth) D->E MTT_Assay_Workflow A Seed mammalian cells in 96-well plate B Treat cells with Chroman-4-one dilutions A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G Putative_Antimicrobial_Mechanisms cluster_chromanone Chroman-4-one cluster_bacterial_cell Bacterial Cell C4O Chroman-4-one Derivative Membrane Cell Membrane Disruption C4O->Membrane Direct Interaction DNA Inhibition of DNA Gyrase/Topoisomerase C4O->DNA Enzyme Inhibition Enzyme Inhibition of Essential Enzymes C4O->Enzyme Binding to Active Site Death Bacterial Cell Death Membrane->Death DNA->Death Enzyme->Death Fungal_HOG_Pathway_Inhibition cluster_stimulus Environmental Stress cluster_pathway HOG Signaling Pathway Stress Osmotic Stress Hog1 HOG1 Kinase Stress->Hog1 Response Stress Response Genes Hog1->Response Survival Fungal Survival Response->Survival C4O Chroman-4-one C4O->Inhibition Inhibition->Hog1 Inhibition

References

Application Notes and Protocols for In Vitro Screening of Novel Chroman-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold in medicinal chemistry.[1] Derivatives of chroman-4-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them promising candidates for drug discovery and development.[1][2] This document provides a detailed workflow and experimental protocols for the in vitro screening of novel chroman-4-one compounds to identify and characterize their potential therapeutic effects.

In Vitro Screening Workflow

The proposed workflow for screening novel chroman-4-one compounds is a multi-step process that begins with primary cytotoxicity screening, followed by focused assays based on the observed activities, and culminates in mechanistic studies to elucidate the mode of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening (Activity-Dependent) cluster_2 Mechanistic Studies Initial Cytotoxicity\n(e.g., MTT Assay) Initial Cytotoxicity (e.g., MTT Assay) Anticancer Assays Anticancer Assays Initial Cytotoxicity\n(e.g., MTT Assay)->Anticancer Assays If Cytotoxic Antimicrobial Assays Antimicrobial Assays Initial Cytotoxicity\n(e.g., MTT Assay)->Antimicrobial Assays If Non-Cytotoxic or for specific libraries Anti-inflammatory Assays Anti-inflammatory Assays Initial Cytotoxicity\n(e.g., MTT Assay)->Anti-inflammatory Assays If Non-Cytotoxic or for specific libraries Apoptosis & Cell Cycle Analysis Apoptosis & Cell Cycle Analysis Anticancer Assays->Apoptosis & Cell Cycle Analysis Signaling Pathway Analysis\n(e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Anticancer Assays->Signaling Pathway Analysis\n(e.g., Western Blot) Anti-inflammatory Assays->Signaling Pathway Analysis\n(e.g., Western Blot) Novel Chroman-4-one\nCompounds Novel Chroman-4-one Compounds Novel Chroman-4-one\nCompounds->Initial Cytotoxicity\n(e.g., MTT Assay) G cluster_0 NF-κB Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription\n(Pro-inflammatory Cytokines) Gene Transcription (Pro-inflammatory Cytokines) NF-κB (p65/p50) Nuclear Translocation->Gene Transcription\n(Pro-inflammatory Cytokines) Chroman-4-one Chroman-4-one Chroman-4-one->IKK Complex Inhibition G cluster_0 MAPK Signaling Pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Cellular Responses\n(Proliferation, Apoptosis, Inflammation) Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription Factors->Cellular Responses\n(Proliferation, Apoptosis, Inflammation) Chroman-4-one Chroman-4-one Chroman-4-one->MAPK (p38, JNK, ERK) Modulation of Phosphorylation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Methoxychroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes for this compound and its analogs are:

  • Base-Promoted Condensation: This is a one-pot reaction involving the condensation of 2'-hydroxy-5'-methoxyacetophenone with an appropriate aldehyde in the presence of a base. This is often carried out using microwave irradiation to reduce reaction times.

  • Intramolecular Friedel-Crafts Acylation: This route involves the cyclization of 3-(4-methoxyphenoxy)propanoic acid using a strong acid catalyst, such as polyphosphoric acid (PPA).

Q2: Why is the yield of this compound often low in the base-promoted condensation reaction?

A2: The low yield is primarily due to the electron-donating nature of the methoxy group on the 2'-hydroxy-5'-methoxyacetophenone. This deactivates the acetophenone, making it less reactive towards the initial aldol condensation. Consequently, a competing side reaction, the self-condensation of the aldehyde, becomes more prominent, consuming the aldehyde and reducing the yield of the desired product. For a similar compound, 6-methoxy-2-pentylchroman-4-one, a low yield of 17% has been reported due to this issue.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: The primary side products depend on the synthetic route:

  • Base-Promoted Condensation: The most significant side product is the result of the aldehyde self-condensation. This occurs when two molecules of the aldehyde react with each other.

  • Intramolecular Friedel-Crafts Acylation: The main potential side product is a polymeric material resulting from intermolecular acylation, where different molecules of the phenoxypropionic acid react with each other. This is more likely to occur at higher concentrations.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of starting materials and the formation of the product and any byproducts. The ideal solvent system for TLC will provide good separation between the starting materials, the desired product, and any impurities.[2][3]

Troubleshooting Guide

Issue 1: Low Yield in Base-Promoted Condensation

Problem: The synthesis of this compound via base-promoted condensation of 2'-hydroxy-5'-methoxyacetophenone and an aldehyde is resulting in a low yield.

Possible Cause: The primary cause is the competing aldehyde self-condensation reaction, which is favored due to the electron-donating methoxy group on the acetophenone.

Solutions:

StrategyRecommendationRationale
Optimize the Base Switch from a strong, nucleophilic base (e.g., NaOH, KOH) to a non-nucleophilic base such as Diisopropylethylamine (DIPA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).Non-nucleophilic bases are less likely to catalyze the aldehyde self-condensation, thereby favoring the desired reaction pathway.
Control Aldehyde Concentration Add the aldehyde to the reaction mixture slowly and dropwise over a period of time.Maintaining a low concentration of the aldehyde at any given time can minimize the rate of the bimolecular self-condensation reaction.
Adjust Reaction Temperature Lowering the reaction temperature can sometimes favor the desired product. While microwave synthesis is often performed at high temperatures (160-170 °C) for speed, conventional heating at a lower temperature might improve the yield by disfavoring the side reaction.Reaction kinetics of the desired and side reactions may have different temperature dependencies.
Purify Starting Materials Ensure that the 2'-hydroxy-5'-methoxyacetophenone and the aldehyde are of high purity.Impurities in the starting materials can lead to the formation of unidentified byproducts and lower the overall yield.
Issue 2: Formation of Polymeric Byproducts in Friedel-Crafts Acylation

Problem: The intramolecular Friedel-Crafts acylation of 3-(4-methoxyphenoxy)propanoic acid is producing a significant amount of insoluble, polymeric material.

Possible Cause: This is likely due to intermolecular acylation, where the acid chloride or activated acid of one molecule reacts with the aromatic ring of another.

Solutions:

StrategyRecommendationRationale
High Dilution Conditions Perform the reaction at a very low concentration of the starting material. This can be achieved by using a larger volume of solvent and adding the 3-(4-methoxyphenoxy)propanoic acid slowly to the acid catalyst.High dilution favors intramolecular reactions over intermolecular reactions by reducing the probability of two reactant molecules encountering each other.
Optimize Acid Catalyst While Polyphosphoric Acid (PPA) is commonly used, other Lewis acids could be explored. The choice of acid and its concentration can influence the reaction outcome.Different catalysts may offer better selectivity for the intramolecular cyclization.
Issue 3: Difficulty in Purifying the Crude Product

Problem: The crude this compound is difficult to purify, and column chromatography does not provide good separation.

Possible Cause: The polarity of the eluent may not be optimized, or the crude product may contain byproducts with similar polarities to the desired compound.

Solutions:

StrategyRecommendationRationale
Optimize TLC Solvent System Before running a column, identify an optimal solvent system using TLC. A good solvent system will show a clear separation between the spot for this compound and other impurities, with the desired product having an Rf value of approximately 0.25-0.35.[2] A gradient of ethyl acetate in hexane is a common starting point for compounds of this polarity.[1]A well-chosen eluent system in TLC is directly applicable to column chromatography and is crucial for achieving good separation.[2]
Gradient Elution If the crude mixture contains impurities with a wide range of polarities, a gradient elution during column chromatography can be more effective than an isocratic (constant solvent mixture) elution. Start with a less polar solvent system and gradually increase the polarity.Gradient elution allows for the separation of compounds with significantly different polarities in a single chromatographic run.
Alternative Purification Methods If column chromatography is ineffective, consider recrystallization from a suitable solvent or solvent mixture.Recrystallization can be a highly effective method for purifying solid compounds, provided a suitable solvent is found.

Data Presentation

The following table summarizes yields for various substituted chroman-4-ones synthesized via the microwave-assisted base-promoted condensation of a 2'-hydroxyacetophenone with an aldehyde. This data highlights the impact of substituents on the yield.

2'-Hydroxyacetophenone SubstituentProductYield (%)Primary Side ProductReference
6,8-Dibromo6,8-Dibromo-2-pentylchroman-4-one88Aldehyde Self-Condensation[1]
6-Chloro6-Chloro-2-pentylchroman-4-one75Aldehyde Self-Condensation[1]
6-Nitro6-Nitro-2-pentylchroman-4-one58Aldehyde Self-Condensation[1]
6,8-Dimethyl6,8-Dimethyl-2-pentylchroman-4-one17Aldehyde Self-Condensation[1]
6-Methoxy 6-Methoxy-2-pentylchroman-4-one 17 Aldehyde Self-Condensation [1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound (General Procedure)

This protocol is adapted from a general procedure for the synthesis of 2-alkyl-substituted chroman-4-ones.

Materials:

  • 2'-hydroxy-5'-methoxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (e.g., propionaldehyde) (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe reaction vessel, add the 2'-hydroxy-5'-methoxyacetophenone, ethanol, the aldehyde, and DIPA.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound.

Protocol 2: Intramolecular Friedel-Crafts Acylation to form this compound

This is a general procedure for the cyclization of phenoxypropionic acids.

Materials:

  • 3-(4-methoxyphenoxy)propanoic acid

  • Polyphosphoric acid (PPA)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • In a round-bottom flask, place the 3-(4-methoxyphenoxy)propanoic acid.

  • Add polyphosphoric acid (typically 10 times the weight of the starting material).

  • Heat the mixture to 100°C with efficient stirring for 1 hour. A mechanical stirrer is recommended for better mixing of the viscous solution.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

Synthesis_Workflow_Base_Condensation start Starting Materials: - 2'-hydroxy-5'-methoxyacetophenone - Aldehyde - Base (DIPA) reaction Microwave-Assisted Condensation (160-170 °C, 1h) start->reaction workup Aqueous Workup: - Dilute with DCM - Wash with NaOH, HCl, Brine - Dry and Concentrate reaction->workup side_reaction Aldehyde Self-Condensation reaction->side_reaction Low Yield purification Purification: Flash Column Chromatography (Hexane/Ethyl Acetate) workup->purification product This compound purification->product

Caption: Workflow for the base-promoted synthesis of this compound.

Synthesis_Workflow_Friedel_Crafts start Starting Material: 3-(4-methoxyphenoxy)propanoic acid reaction Intramolecular Friedel-Crafts Acylation (PPA, 100 °C, 1h) start->reaction workup Aqueous Workup: - Quench with Ice - Extract with DCM - Wash with NaHCO3, Brine - Dry and Concentrate reaction->workup side_reaction Intermolecular Acylation (Polymer) reaction->side_reaction High Concentration Issue purification Purification: Column Chromatography or Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the intramolecular Friedel-Crafts synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity route Identify Main Synthetic Route start->route base_route Base-Promoted Condensation route->base_route fc_route Intramolecular Friedel-Crafts route->fc_route aldehyde_issue Aldehyde Self-Condensation Product Observed? base_route->aldehyde_issue polymer_issue Polymeric Material Observed? fc_route->polymer_issue optimize_base Optimize Base (e.g., DIPA, DBU) Slow Aldehyde Addition Lower Temperature aldehyde_issue->optimize_base Yes other_impurities Purify Starting Materials Degas Solvent aldehyde_issue->other_impurities No/Other Impurities high_dilution Use High Dilution Conditions polymer_issue->high_dilution Yes check_reagents Check Reagent Purity Optimize Catalyst/Temperature polymer_issue->check_reagents No/Incomplete Reaction end Improved Yield and Purity optimize_base->end high_dilution->end other_impurities->end check_reagents->end

Caption: Troubleshooting workflow for improving the yield of this compound synthesis.

References

Purification challenges of chroman-4-one derivatives by flash column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chroman-4-one derivatives by flash column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of chroman-4-one derivatives.

Q1: My chroman-4-one derivative is streaking on the TLC plate and the column. What is the cause and how can I fix it?

A1: Streaking is a common issue that can lead to poor separation and impure fractions. The primary causes and their solutions are outlined below:

  • Overloading: Applying too much sample to your TLC plate or column is a frequent cause of streaking.

    • Solution: Reduce the concentration of the sample spotted on the TLC plate. For flash chromatography, decrease the amount of crude material loaded onto the column. A general guideline is to load 1-10% of the silica gel weight, but this can vary depending on the difficulty of the separation.

  • Compound Polarity: Highly polar compounds, or those with acidic or basic functional groups, can interact strongly and unevenly with the acidic silica gel, leading to streaking.

    • Solution: Modify the mobile phase by adding a small amount of a competing acid or base.

      • For acidic compounds (like those with a free phenolic hydroxyl), add a small amount of acetic acid or formic acid (0.1-1%) to the eluent.

      • For basic derivatives, add a small amount of triethylamine (0.1-1%) or a few drops of ammonia to your mobile phase.[1]

  • Inappropriate Sample Dissolution Solvent: Dissolving the sample in a solvent that is too polar relative to the mobile phase can cause it to spread out into a wide band at the top of the column, leading to poor separation.

    • Solution: Whenever possible, dissolve the crude mixture in the mobile phase itself or a solvent with lower or similar polarity. If the compound is not soluble, consider using a stronger solvent like dichloromethane in minimal amounts or opt for a "dry loading" technique.

Q2: I'm observing co-elution of my desired chroman-4-one with an impurity. How can I improve the separation?

A2: Co-elution occurs when two or more compounds travel through the column at the same rate. Here are several strategies to improve resolution:

  • Optimize the Mobile Phase: The choice of solvent system is critical for achieving good separation.

    • Change Solvent Polarity: If your compounds are eluting too quickly (high Rf value), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for the best separation.

    • Change Solvent Selectivity: If simply changing the polarity doesn't work, try a different solvent system altogether. Solvents are grouped into different selectivity classes. For example, if a hexane/ethyl acetate system fails, you could try a dichloromethane/methanol or a toluene/acetone system.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the run (gradient elution) can help resolve closely eluting compounds. Start with a low polarity mobile phase to elute non-polar impurities, and then slowly increase the polarity to elute your target compound, leaving more polar impurities behind on the column.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the impurity may have a similar polarity to your product. In such cases, switching the stationary phase can be effective.

    • Reversed-Phase Chromatography: Use a C18-functionalized silica gel column. In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. Non-polar compounds will be retained more strongly, which can alter the elution order and resolve the co-eluting species.

Q3: My purified chroman-4-one appears colored (e.g., yellow), or my yield is very low after flash chromatography. Could my compound be decomposing?

A3: Yes, decomposition on silica gel is a possibility, especially for sensitive molecules. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups, which can catalyze the degradation of acid-sensitive compounds.[1] Flavonoids, the class of compounds to which chroman-4-ones belong, have been observed to change color after silica gel chromatography, indicating a chemical transformation.[1]

  • Potential Degradation Pathway: The acidic surface of the silica gel could potentially catalyze the hydrolysis or ring-opening of the chroman-4-one core, especially if the compound is heated by the exothermic process of solvent adsorption onto the silica.

  • Troubleshooting and Prevention:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in a solvent system containing 1-3% triethylamine and then packing the column.[2]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or Florisil, which are less acidic than silica gel.[2] However, always test the stability of your compound on a small scale with these adsorbents first using TLC.

    • Run the Column "Cold": If the degradation is suspected to be heat-related, running the column in a cold room or with pre-chilled solvents may help minimize decomposition.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Once the sample is loaded, elute it without unnecessary delays, as prolonged exposure to the stationary phase increases the chance of degradation.

Q4: I am trying to separate diastereomers of a chroman-4-one derivative, but they elute as a single spot/peak. What should I do?

A4: Separating diastereomers can be challenging as they often have very similar physical properties and polarities.

  • Extensive Method Development: A standard hexane/ethyl acetate system may not be sufficient. You should screen a wide range of solvent systems with different selectivities (e.g., toluene/ethyl acetate, dichloromethane/acetone, ether/hexane).

  • High-Performance Flash Chromatography: Use smaller particle size silica gel (e.g., 25-40 µm) which provides higher efficiency and may resolve closely eluting diastereomers.

  • Reversed-Phase Chromatography: This is often a good alternative for separating diastereomers. The different interactions with the non-polar stationary phase can often provide the necessary selectivity for separation.

  • Temperature: Sometimes, running the column at a lower temperature can enhance the small differences in interaction between the diastereomers and the stationary phase, leading to better separation.

Experimental Protocols & Data

Protocol 1: General Flash Column Chromatography Purification of a Chroman-4-one Derivative

This protocol is a general guideline and should be optimized for each specific derivative using Thin Layer Chromatography (TLC) beforehand.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios) to find a system that gives your target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation (Slurry Packing):

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel (typically 40-63 µm particle size) in the initial, least polar mobile phase determined from your TLC analysis. Use approximately 50-100 times the weight of silica gel to the weight of your crude sample.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance when adding solvent.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude chroman-4-one derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., about 2 inches per minute).

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient elution, start with the least polar solvent system and gradually increase the proportion of the more polar solvent.

    • Monitor the elution of your compound by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified chroman-4-one derivative.

Quantitative Data: Example Mobile Phase Systems

The following table summarizes mobile phase compositions used in the purification of chroman-4-one derivatives. These should be used as a starting point for optimization.

Compound TypeStationary PhaseMobile Phase SystemElution ModeReference
General 2-Alkyl-Chroman-4-onesSilica GelHexane/Ethyl AcetateGradient[3]
3-(3-Methoxybenzylidene)chroman-4-oneSilica Gel (40–63 µm)2% Ethyl Acetate in HexaneIsocraticThis is a specific example of a mobile phase used for a chroman-4-one derivative.
Polar Chroman-4-one DerivativesSilica GelDichloromethane/MethanolGradientThis is a common solvent system for more polar compounds.
Acid-sensitive Chroman-4-onesDeactivated Silica GelHexane/Ethyl Acetate with 1% TriethylamineIsocratic or Gradient[2]

Visualized Workflows

Troubleshooting Common Purification Issues

G Troubleshooting Workflow for Chroman-4-one Purification start Start Purification (TLC Analysis) problem Problem Observed? start->problem streaking Streaking on TLC/Column problem->streaking Yes coelution Co-elution of Impurity problem->coelution Yes degradation Low Yield / Color Change (Potential Decomposition) problem->degradation Yes end Pure Product problem->end No streaking_sol1 Reduce Sample Load streaking->streaking_sol1 streaking_sol2 Add Acid/Base to Eluent (e.g., 0.5% TEA) streaking->streaking_sol2 streaking_sol3 Use Dry Loading Technique streaking->streaking_sol3 coelution_sol1 Optimize Mobile Phase (Change Polarity/Solvent) coelution->coelution_sol1 coelution_sol2 Use Gradient Elution coelution->coelution_sol2 coelution_sol3 Switch to Reversed-Phase coelution->coelution_sol3 degradation_sol1 Use Deactivated Silica (e.g., with Triethylamine) degradation->degradation_sol1 degradation_sol2 Use Alternative Stationary Phase (Alumina, Florisil) degradation->degradation_sol2 degradation_sol3 Run Column Quickly / Cold degradation->degradation_sol3 streaking_sol1->problem streaking_sol2->problem streaking_sol3->problem coelution_sol1->problem coelution_sol2->problem coelution_sol3->problem degradation_sol1->problem degradation_sol2->problem degradation_sol3->problem

Caption: A flowchart for troubleshooting common flash chromatography issues.

Standard Experimental Workflow

G Standard Workflow for Chroman-4-one Purification cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Method Development (Find optimal solvent system, Rf ~0.2-0.3) pack 2. Pack Column (Slurry packing with silica gel) tlc->pack load 3. Sample Loading (Dry loading recommended) pack->load elute 4. Elute Column (Isocratic or gradient) load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: A typical experimental workflow for flash chromatography purification.

References

Overcoming side reactions in the synthesis of 2-substituted chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-substituted chroman-4-ones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and overcome side reactions encountered during their synthetic experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of 2-substituted chroman-4-ones and offers potential solutions.

Q1: What are the most common synthetic routes to 2-substituted chroman-4-ones, and what are their primary side products?

A1: The two most prevalent methods for synthesizing the chroman-4-one core are:

  • Base-promoted condensation: This reaction involves the condensation of a 2'-hydroxyacetophenone with an aldehyde. A significant side product in this route is the self-condensation of the aldehyde, which can be problematic to separate from the desired product.[1][2][3]

  • Intramolecular Friedel-Crafts acylation: This method utilizes the cyclization of a phenoxypropionic acid. The primary side reaction to consider here is intermolecular acylation, which leads to polymer formation.[1]

Q2: My reaction yield is very low when using a 2'-hydroxyacetophenone with electron-donating groups. How can this be improved?

A2: Low yields with electron-donating groups on the 2'-hydroxyacetophenone are often due to an increase in aldehyde self-condensation.[1][2][3] To address this, consider the following:

  • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point at which byproduct formation becomes significant and stop the reaction accordingly.[1]

  • Alternative Synthetic Routes: If optimization is unsuccessful, exploring alternative synthetic pathways that are less prone to this side reaction, such as those involving radical cyclizations, may be beneficial.[4][5][6]

Q3: I am observing multiple unidentified byproducts in my reaction mixture. What could be the cause and how can I troubleshoot this?

A3: The presence of multiple byproducts can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Purity of Starting Materials: Ensure the purity of your 2'-hydroxyacetophenone and aldehyde, as impurities can lead to unexpected side reactions.

  • Reaction Conditions: Re-evaluate your reaction conditions. Factors like temperature, reaction time, and the choice of base and solvent can significantly impact the reaction outcome.

  • Reaction Monitoring: As mentioned previously, close monitoring of the reaction can help in understanding when and how these byproducts are formed.[1]

Q4: How can I avoid intermolecular acylation during an intramolecular Friedel-Crafts cyclization?

A4: Intermolecular acylation is a concentration-dependent side reaction. To minimize it, the reaction should be conducted under high-dilution conditions. This involves using a larger volume of solvent to decrease the probability of two reactant molecules reacting with each other.[1]

Data Presentation: Impact of Substituents on Yield

The following table summarizes the effect of substituents on the 2'-hydroxyacetophenone on the yield of the corresponding 2-pentylchroman-4-one. This data highlights the challenge posed by electron-donating groups, which leads to an increase in aldehyde self-condensation.[1]

2'-Hydroxyacetophenone SubstituentProductYield (%)Primary Side Product
6,8-Dibromo6,8-Dibromo-2-pentylchroman-4-one88Aldehyde Self-Condensation
6-Chloro6-Chloro-2-pentylchroman-4-one75Aldehyde Self-Condensation
Unsubstituted2-Pentylchroman-4-one55Aldehyde Self-Condensation
6,8-Dimethyl6,8-Dimethyl-2-pentylchroman-4-one17Aldehyde Self-Condensation
6-Methoxy6-Methoxy-2-pentylchroman-4-one17Aldehyde Self-Condensation

Experimental Protocols

Here are detailed methodologies for the key synthetic routes discussed.

Protocol 1: Microwave-Assisted Synthesis of 2-Alkyl-Chroman-4-ones

This protocol is adapted for the synthesis of 2-alkyl-substituted chroman-4-ones, where aldehyde self-condensation is a common side reaction.[2]

Materials:

  • Appropriate 2′-hydroxyacetophenone (1.0 equiv)

  • Appropriate aldehyde (1.1 equiv)

  • Diisopropylethylamine (DIPA) (1.1 equiv)

  • Ethanol (to make a 0.4 M solution of the 2'-hydroxyacetophenone)

  • Dichloromethane

  • 1 M NaOH (aq)

  • 1 M HCl (aq)

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a microwave-safe vessel, add the 2′-hydroxyacetophenone, the aldehyde, and DIPA to a solution of ethanol to achieve a 0.4 M concentration of the 2'-hydroxyacetophenone.

  • Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.

  • After cooling, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M NaOH, 1 M HCl, water, and finally brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired chroman-4-one.

Protocol 2: Intramolecular Friedel-Crafts Acylation of Phenoxypropionic Acids

This is a general procedure for the cyclization of phenoxypropionic acids to form chroman-4-ones.

Materials:

  • Phenoxypropionic acid (1.0 equiv)

  • Polyphosphoric acid (PPA) (10 equiv by weight)

  • Crushed ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, add the phenoxypropionic acid to polyphosphoric acid.

  • Heat the mixture with stirring at a temperature between 80-100 °C for 1-3 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then carefully add crushed ice to the flask to decompose the PPA.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude chroman-4-one can be purified by column chromatography on silica gel or by vacuum distillation.

Visualizations

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Synthesis_Pathways cluster_0 Base-Promoted Condensation cluster_1 Intramolecular Friedel-Crafts Acylation R1 2'-Hydroxyacetophenone Intermediate1 Chalcone Intermediate R1->Intermediate1 R2 Aldehyde R2->Intermediate1 Base SideProduct1 Aldehyde Self-Condensation R2->SideProduct1 Base (Side Reaction) Product1 2-Substituted Chroman-4-one Intermediate1->Product1 Intramolecular Cyclization R3 Phenoxypropionic Acid Product2 2-Substituted Chroman-4-one R3->Product2 PPA or other Lewis Acid SideProduct2 Intermolecular Acylation Product R3->SideProduct2 High Concentration (Side Reaction)

Caption: Key synthetic routes to 2-substituted chroman-4-ones.

Troubleshooting_Workflow Start Low Yield or Multiple Byproducts CheckPurity Verify Purity of Starting Materials Start->CheckPurity MonitorReaction Monitor Reaction Progress (TLC, LC-MS) CheckPurity->MonitorReaction AdjustConditions Adjust Reaction Conditions (Temp, Time, Reagents) MonitorReaction->AdjustConditions ConsiderAlternatives Consider Alternative Synthetic Route AdjustConditions->ConsiderAlternatives Purification Optimize Purification Strategy AdjustConditions->Purification If improvement is observed ConsiderAlternatives->Purification Success Improved Yield and Purity Purification->Success

Caption: General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Microwave Irradiation for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of chromanones using microwave irradiation.

Troubleshooting Guide

This guide addresses common issues encountered during the microwave-assisted synthesis of chromanones in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in microwave-assisted chromanone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, reaction time, and catalyst or base are critical.[1] Optimization of these parameters is crucial. For instance, in some microwave-assisted syntheses, adjusting the base, solvent, and temperature can significantly enhance yields.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the expected reaction time, consider extending the irradiation time or cautiously increasing the reaction temperature.

  • Side Product Formation: Competing reactions can consume starting materials, thereby reducing the yield of the desired chromanone. One common side product in certain chromone syntheses is the isomeric coumarin.[1] The choice of condensing agent can influence the product distribution.[1]

  • Purification Losses: Significant product loss can occur during the workup and purification stages. Re-evaluating extraction and chromatography procedures may minimize these losses.

  • Moisture or Air Sensitivity: Some reagents may be sensitive to moisture or air. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Question 2: I am observing a significant amount of side products. How can I identify and suppress their formation?

Answer: The formation of side products is a common challenge. Identifying the impurity is the first step toward mitigating its formation.

  • Identification: Isolate the side product using techniques like column chromatography or preparative TLC/HPLC. Characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

  • Suppression Strategies:

    • Modify Reaction Temperature: High temperatures can sometimes lead to the decomposition of reactants or products, or favor the formation of undesired side products. Try running the reaction at a slightly lower temperature.

    • Adjust Reaction Time: Prolonged reaction times can also lead to the formation of byproducts. Monitor the reaction and stop it once the main product is formed in a satisfactory amount.

    • Change the Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with solvents of different polarities.

    • Vary the Catalyst/Base: The type and amount of catalyst or base can significantly affect the selectivity of the reaction.

Question 3: The pressure in the microwave vial is exceeding the safe limit. What should I do?

Answer: Exceeding the pressure limit of the reaction vessel is a serious safety concern and must be addressed immediately.[2]

  • Immediate Action: If the microwave reactor has an automatic shutdown feature for overpressure, it will stop the reaction. Do not attempt to open the vial while it is hot and pressurized. Allow it to cool down completely to a safe temperature (e.g., below 50 °C) before venting and opening.[2]

  • Causes and Solutions:

    • Low-Boiling Solvents: Using a solvent with a low boiling point at a high temperature will generate significant vapor pressure.[2] Consider switching to a higher-boiling point solvent that is still suitable for your reaction.

    • Excessive Reagent Amount: Using too large a volume of reactants and solvent in the vial can lead to excessive pressure buildup. Ensure you are following the manufacturer's guidelines for fill volume, which is typically around one-third to one-half of the vial's total volume.

    • Gas-Evolving Reactions: If your reaction is expected to produce gaseous byproducts, this will contribute to the pressure. In such cases, running the reaction at a lower concentration or temperature might be necessary.

    • Exothermic Reactions: Rapid, uncontrolled exothermic reactions can lead to a sudden spike in temperature and pressure, a phenomenon known as thermal runaway.[3] If you suspect a highly exothermic reaction, start with a lower microwave power and a more gradual temperature ramp.

Question 4: My reaction mixture is charring or I'm observing decomposition. How can I prevent this?

Answer: Charring or decomposition indicates that the reaction temperature is too high for the stability of your starting materials, reagents, or the chromanone product.

  • Reduce the Temperature: The most straightforward solution is to lower the set reaction temperature. Even a 10-20 °C reduction can significantly prevent decomposition.

  • Decrease Microwave Power: High microwave power can create localized "hot spots" where the temperature is much higher than the bulk solution temperature. Using a lower, more controlled power setting can lead to more uniform heating.

  • Use a Less-Absorbing Solvent: Solvents with a very high dielectric loss tangent absorb microwave energy very efficiently, leading to rapid heating. Switching to a medium or low-absorbing solvent can provide more gentle and controlled heating.

  • Ensure Proper Stirring: Inadequate stirring can also lead to localized overheating. Use an appropriately sized magnetic stir bar and ensure it is spinning effectively throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for chromanone synthesis compared to conventional heating?

A1: Microwave-assisted synthesis offers several advantages, including dramatically reduced reaction times (from hours to minutes), often higher product yields, and cleaner reactions with fewer side products.[4][5] This is due to the rapid and uniform heating of the reaction mixture.[1]

Q2: How do I choose the right solvent for my microwave-assisted chromanone synthesis?

A2: The choice of solvent is crucial. Polar solvents generally absorb microwave energy more efficiently.[6] However, the solvent should also be chemically inert under the reaction conditions and have a boiling point that allows for the desired reaction temperature to be reached safely under pressure. Common solvents for microwave synthesis include ethanol, DMF, and toluene.

Q3: Can I use a domestic microwave oven for my experiments?

A3: It is strongly advised not to use a domestic microwave oven for chemical synthesis.[7] Laboratory-grade microwave reactors are specifically designed with safety features to handle high pressures and temperatures, and to contain any potential explosions.[7] They also allow for precise control over reaction parameters like temperature, pressure, and power.[1]

Q4: What is a typical work-up procedure for a microwave-assisted chromanone synthesis?

A4: After the reaction is complete and the vial has cooled, a typical work-up involves quenching the reaction if necessary, followed by extraction with an appropriate organic solvent. The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, usually by column chromatography or recrystallization.[8]

Q5: My catalyst seems to be deactivating. Is this common in microwave synthesis?

A5: Catalyst deactivation can occur in any chemical reaction, including those assisted by microwaves. The high temperatures achieved rapidly in microwave synthesis can sometimes lead to catalyst degradation or leaching. If you suspect catalyst deactivation, you might consider using a more robust catalyst, lowering the reaction temperature, or using a heterogeneous catalyst that can be more easily recovered and potentially reused.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Chromanone Synthesis

MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating1103 daysLow[6]
Microwave Irradiation1701 hour43-88[9]
Conventional HeatingReflux4 hours80[10]
Microwave Irradiation1301 hour78[10]

Table 2: Effect of Solvent on Microwave-Assisted Chromanone Synthesis

SolventTemperature (°C)Time (min)Yield (%)
Ethanol12015 + 20High
Dioxane12020Improved vs. Ethanol
Toluene11030Moderate
Solvent-free160561[6]

Table 3: Optimization of Reaction Parameters for a Specific Chromanone Synthesis

ParameterVariationOutcome
Temperature 120°C vs 140°CHigher temperature led to decreased yield.
Time 15 min vs 30 minLonger time slightly increased yield.
Base NaOMe vs EtONaNaOMe provided higher yields.
Solvent Ethanol vs DioxaneDioxane resulted in a significant yield improvement.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 6-Bromochromone-2-carboxylic acid

  • Materials: 5'-bromo-2'-hydroxyacetophenone, diethyl oxalate, sodium methoxide (NaOMe), ethanol (EtOH), 4 M Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of 5'-bromo-2'-hydroxyacetophenone (1 equivalent) in ethanol in a microwave vial, add sodium methoxide (2 equivalents) and diethyl oxalate (3 equivalents).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 120°C for 15 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 4 M HCl to the reaction mixture.

    • Irradiate the mixture again in the microwave reactor at 120°C for 20 minutes.

    • After cooling, the product will precipitate. Collect the precipitate by filtration, wash with cold water, and dry.[1]

Protocol 2: Microwave-Assisted Synthesis of 2-Alkyl-Substituted 4-Chromanones

  • Materials: Appropriate 2'-hydroxyacetophenone, appropriate aliphatic aldehyde, diisopropylamine (DIPA), ethanol (EtOH).

  • Procedure:

    • In a microwave vial, prepare a 0.4 M solution of the 2'-hydroxyacetophenone in ethanol.

    • Add the aliphatic aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents) to the solution.

    • Seal the vial and heat the mixture using microwave irradiation at 160-170°C for 1 hour.

    • After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).

    • Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, and water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired 2-alkyl-substituted 4-chromanone.[1]

Visualizations

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Reagents Verify Reagent & Solvent Quality (Purity, Dryness) Start->Check_Reagents Check_Reagents->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent, Catalyst) Check_Reagents->Optimize_Conditions Reagents OK Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Optimize_Conditions->Monitor_Reaction Monitor_Reaction->Optimize_Conditions Reaction Stalled/ Incomplete Evaluate_Workup Evaluate Work-up & Purification (Extraction, Chromatography) Monitor_Reaction->Evaluate_Workup Reaction Complete Evaluate_Workup->Evaluate_Workup Problem_Solved Yield/Purity Improved Evaluate_Workup->Problem_Solved Losses Minimized

Caption: A logical workflow for troubleshooting low yields and side product formation.

Microwave_Safety_Protocol Start Pressure Exceeds Limit Action Allow Vial to Cool Completely (Do Not Open Hot/Pressurized) Start->Action Investigate Investigate Cause Action->Investigate Solvent Low-Boiling Solvent? Investigate->Solvent Volume Excessive Fill Volume? Investigate->Volume Gas Gas-Evolving Reaction? Investigate->Gas Solution1 Use Higher-Boiling Solvent Solvent->Solution1 Solution2 Reduce Reagent/Solvent Volume Volume->Solution2 Solution3 Lower Concentration/Temperature Gas->Solution3

Caption: Troubleshooting guide for managing excessive pressure in microwave synthesis.

References

Technical Support Center: 6-Methoxychroman-4-one NMR Peak Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methoxychroman-4-one and encountering challenges with Nuclear Magnetic Resonance (NMR) peak assignments.

Predicted NMR Data

For effective troubleshooting, a reliable reference spectrum is essential. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated to serve as a baseline for experimental data.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (ppm)MultiplicityJ-coupling (Hz)Integration
H-24.54t6.72H
H-32.78t6.72H
H-57.39d3.11H
H-76.95dd8.9, 3.11H
H-86.88d8.91H
-OCH₃3.81s-3H

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Atom No.Chemical Shift (ppm)
C-267.0
C-337.5
C-4191.0
C-4a115.5
C-5119.8
C-6155.0
C-7117.5
C-8110.0
C-8a160.0
-OCH₃55.7

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the assignment of NMR peaks for this compound in a question-and-answer format.

Question 1: My aromatic proton signals are overlapping, making it difficult to assign H-5, H-7, and H-8.

Answer:

Signal overlap in the aromatic region is a common challenge. Here are a few troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving the overlap.

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 700 MHz instead of 500 MHz) will increase the dispersion of the signals.

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see a correlation between H-7 and H-8, which will help in their unambiguous assignment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space correlations. For instance, a correlation between the methoxy protons and H-5 would confirm the assignment of the H-5 signal.

Question 2: The multiplicity of my signals for H-2 and H-3 is not a clean triplet.

Answer:

Deviations from the expected first-order splitting patterns can occur due to several factors:

  • Second-Order Effects: If the chemical shift difference between H-2 and H-3 is not significantly larger than their coupling constant, second-order effects (roofing) can distort the triplets. This is more common on lower field instruments.

  • Sample Viscosity: A highly concentrated or viscous sample can lead to broader lines, which can obscure the fine structure of the multiplets. Diluting the sample may help.

  • Shimming: Poor magnetic field homogeneity will lead to peak broadening and distortion. Ensure the instrument is properly shimmed before acquisition.

Question 3: I am not seeing the carbonyl (C-4) peak in my ¹³C NMR spectrum.

Answer:

The absence or low intensity of a quaternary carbon, especially a carbonyl carbon, is a frequent issue in ¹³C NMR.

  • Long Relaxation Time (T₁): Quaternary carbons have longer spin-lattice relaxation times (T₁) and can become saturated, leading to a very weak or absent signal. To address this:

    • Increase the relaxation delay (d1): A longer delay between pulses allows the carbon nuclei to fully relax. A delay of 5-10 seconds is a good starting point.

    • Decrease the pulse angle: Using a smaller pulse angle (e.g., 30° instead of 90°) can help to mitigate saturation.

  • Low Signal-to-Noise: The inherent low sensitivity of ¹³C NMR means that a sufficient number of scans must be acquired to observe all carbon signals. Increase the number of scans to improve the signal-to-noise ratio.

Question 4: I have extra peaks in my spectrum that I cannot assign to this compound.

Answer:

Unidentified peaks usually point to the presence of impurities.

  • Residual Solvent: Check for common laboratory solvents (e.g., ethyl acetate, dichloromethane, acetone) that may be present from the purification process.

  • Starting Materials or Byproducts: If the compound was synthesized, unreacted starting materials or reaction byproducts could be present.

  • Grease: Silicon grease from glassware joints can introduce broad signals in the aliphatic region.

  • Water: A broad peak, typically between 1.5 and 4.7 ppm in CDCl₃, is indicative of water contamination.

To identify these, compare the chemical shifts of the unknown peaks with reference tables for common NMR impurities.

Experimental Protocols

Protocol for Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is fully dissolved. If not, sonication may be helpful.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for good resolution and sharp peaks.

    • Tune and match the probe for the nucleus being observed (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard 90° pulse.

    • Set the number of scans (e.g., 8-16 for a moderately concentrated sample).

    • Set a relaxation delay (d1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a 30-45° pulse angle to reduce the impact of long T₁ relaxation times for quaternary carbons.

    • Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands depending on the sample concentration).

    • Set a relaxation delay (d1) of 2-5 seconds. For quantitative analysis, a much longer delay is necessary.

    • Use proton decoupling to simplify the spectrum to singlets.

    • Acquire the FID.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to the FID to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Pick the peaks in both the ¹H and ¹³C spectra.

Visualization

Troubleshooting Workflow for NMR Peak Assignment

The following diagram illustrates a logical workflow for troubleshooting common issues in NMR peak assignment.

Troubleshooting_Workflow start Start: Acquire NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks check_multiplicity Is the multiplicity correct? check_peaks->check_multiplicity Yes missing_peaks Troubleshoot Missing Peaks - Increase scans (S/N) - Increase relaxation delay (d1) - Check sample concentration check_peaks->missing_peaks No check_integration Is the integration correct? check_multiplicity->check_integration Yes wrong_multiplicity Troubleshoot Multiplicity - Check for second-order effects - Improve shimming - Dilute sample check_multiplicity->wrong_multiplicity No check_extra_peaks Are there unexpected peaks? check_integration->check_extra_peaks Yes wrong_integration Troubleshoot Integration - Check for overlapping peaks - Ensure proper phasing and baseline correction - Check for saturation check_integration->wrong_integration No final_assignment Final Peak Assignment check_extra_peaks->final_assignment No extra_peaks Identify Extra Peaks - Check for solvent, grease, water - Compare with starting materials - D₂O exchange for labile protons check_extra_peaks->extra_peaks Yes reacquire_missing Re-acquire Spectrum missing_peaks->reacquire_missing reacquire_missing->check_peaks reacquire_multiplicity Re-acquire Spectrum wrong_multiplicity->reacquire_multiplicity reacquire_multiplicity->check_multiplicity reprocess_integration Re-process Spectrum wrong_integration->reprocess_integration reprocess_integration->check_integration extra_peaks->final_assignment

A logical workflow for troubleshooting common NMR peak assignment issues.

Technical Support Center: Enhancing the Solubility of 6-Methoxychroman-4-one for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 6-Methoxychroman-4-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a hydrophobic compound and, like many chromanone derivatives, is expected to have low aqueous solubility.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][4]

Q2: Why does my this compound, dissolved in DMSO, precipitate when added to my aqueous assay buffer?

A2: This is a common issue known as "crashing out." It occurs because the compound is poorly soluble in the aqueous environment of the assay buffer.[5][6] When the concentrated DMSO stock is diluted, the solvent environment changes drastically from organic to aqueous, exceeding the solubility limit of the compound in the final solution.[7]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[8][9] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, although some cell lines may tolerate up to 1%.[10] A vehicle control (assay media with the same final DMSO concentration) should always be included in your experiments.[11]

Q4: What are co-solvents and how can they help improve the solubility of this compound?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[4] They work by reducing the polarity of the aqueous medium.[12] Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13]

Q5: How do cyclodextrins enhance the solubility of hydrophobic compounds?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate hydrophobic molecules, like this compound, within their core, forming an inclusion complex that is more soluble in water.[15] This effectively increases the apparent solubility of the compound in aqueous solutions.[12]

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventEstimated SolubilityRemarks
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions.[3]
EthanolModerate to HighCan be used for stock solutions and as a co-solvent.[3][4]
MethanolModerateSimilar to ethanol, suitable for initial dissolution.
AcetoneModerateCan be used for initial dissolution.[16]
Water / Aqueous BuffersVery LowExpected to be poorly soluble, leading to precipitation.[1][4]

Note: The solubility data presented is estimated based on the properties of structurally similar chromanone and flavonoid compounds.[3][16] Experimental verification is highly recommended.

Troubleshooting Guide

Issue 1: Compound precipitates immediately upon addition to the aqueous buffer.

Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility Limit 1. Optimize Dilution Protocol: Perform a serial dilution of the DMSO stock solution in the aqueous buffer rather than a single large dilution. Add the stock solution dropwise while vortexing to ensure rapid mixing.[17] 2. Reduce Final Concentration: Lower the final concentration of this compound in the assay. 3. Increase Co-solvent Concentration: If using a co-solvent, try increasing its percentage in the final assay medium. Be mindful of its potential effects on the assay and cellular health.[9]
Inappropriate Solvent for Final Dilution 1. Use a Co-solvent System: Instead of diluting a 100% DMSO stock directly into the aqueous buffer, prepare an intermediate dilution in a co-solvent like ethanol or PEG 400 before the final dilution.[10]

Issue 2: Compound dissolves initially but precipitates over time.

Possible Cause Troubleshooting Steps
Metastable Solution 1. Use Solubilizing Agents: Incorporate cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in the assay buffer to maintain solubility.[10][14] 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can sometimes improve solubility. The effect of pH on the solubility of this compound should be experimentally determined.[17]
Temperature Effects 1. Maintain Consistent Temperature: Ensure that all solutions are maintained at the experimental temperature. Some compounds are less soluble at lower temperatures.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Determine the mass of this compound (Molecular Weight: 178.18 g/mol ) required to prepare the desired volume of a 10 mM stock solution. For 1 mL of 10 mM stock, 1.78 mg of the compound is needed.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO (e.g., ≥99.9%) to the tube.[18]

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary, provided the compound is heat-stable.[18]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption.[5][18]

Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
  • Prepare a Concentrated Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Prepare an Intermediate Dilution: Dilute the DMSO stock solution in a suitable co-solvent such as ethanol or PEG 400 to an intermediate concentration (e.g., 1 mM).

  • Final Dilution in Assay Buffer: Use the intermediate dilution to prepare the final working concentrations in the aqueous assay buffer. The final concentration of the co-solvent should be kept consistent across all experimental conditions, including controls.

  • Vehicle Control: Ensure that the vehicle control contains the same final concentrations of both DMSO and the co-solvent as the test samples.[9]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-20% w/v). Gentle warming and stirring may be required to fully dissolve the HP-β-CD.

  • Prepare Compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Complexation: Slowly add the compound stock solution to the HP-β-CD solution while continuously stirring or vortexing.

  • Equilibration: Allow the mixture to equilibrate for a period (e.g., 1-2 hours or overnight) at a constant temperature to facilitate the formation of the inclusion complex.

  • Final Preparation: The resulting solution, containing the compound-cyclodextrin complex, can then be used for the biological assay. A control with HP-β-CD alone should be included.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Strategy cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve Add Anhydrous DMSO direct_dilution Direct Dilution dissolve->direct_dilution cosolvent Co-solvent Dilution dissolve->cosolvent cyclodextrin Cyclodextrin Complexation dissolve->cyclodextrin assay Perform Assay direct_dilution->assay cosolvent->assay cyclodextrin->assay control Include Vehicle Control

Caption: General workflow for preparing this compound for biological assays.

troubleshooting_workflow start Compound Precipitates in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration check_conc->reduce_conc Yes check_dilution Is the dilution method appropriate? check_conc->check_dilution No reduce_conc->check_dilution serial_dilution Use serial dilution with vigorous mixing check_dilution->serial_dilution No use_cosolvent Employ a co-solvent system check_dilution->use_cosolvent Yes serial_dilution->use_cosolvent use_cyclodextrin Use cyclodextrins to enhance solubility use_cosolvent->use_cyclodextrin solution_stable Solution is stable use_cyclodextrin->solution_stable

Caption: Troubleshooting guide for precipitation issues.

cyclodextrin_mechanism cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity water Water (Aqueous Buffer) cd_outer->water Soluble in complex Soluble Inclusion Complex compound This compound (Hydrophobic) compound->cd_inner Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Best practices for handling and storing 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing 6-Methoxychroman-4-one. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and stability of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, it is recommended to store solid this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[1] For short-term storage, room temperature in a cool, dry, and well-ventilated place is acceptable.[1][2] To minimize oxidation, the air in the container can be displaced with an inert gas like argon or nitrogen.[1]

Q2: How should I store solutions of this compound?

Stock solutions should be prepared in a suitable solvent, such as DMSO.[3] It is advisable to aliquot the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles, which can lead to degradation.[3] For maximum stability, store these aliquots at -80°C for use within six months or at -20°C for use within one month.[1]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is important to use appropriate personal protective equipment to avoid contact with skin and eyes.[4] This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[5]

  • Body Protection: A laboratory coat.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Q4: What are the main factors that can cause the degradation of this compound?

Similar to other flavonoids, this compound is susceptible to degradation from exposure to:

  • Light: Photodegradation can occur, especially with exposure to UV light.[7]

  • High Temperatures: Elevated temperatures can accelerate chemical degradation.[7]

  • Oxygen: Atmospheric oxygen can lead to oxidation.[7]

  • Humidity: The presence of moisture can cause hydrolysis.[7]

  • pH: The compound is generally more stable in acidic conditions and prone to degradation in neutral to alkaline environments.[8]

Q5: How can I check the purity of my stored this compound?

The purity of your compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).[9] For structural confirmation of the parent compound and elucidation of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in biological assays.

  • Possible Cause: Degradation of the compound in the assay buffer.

  • Troubleshooting Steps:

    • Assess Stability: Test the stability of this compound in your specific assay buffer under the experimental conditions (pH, temperature) over the duration of the experiment.

    • Use Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution for each experiment.[3]

    • Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration is low (ideally ≤0.1%) to avoid solvent-induced cellular stress.[3]

    • Protect from Light: Conduct experiments under subdued light to prevent photodegradation.

Issue 2: Poor solubility of the compound in aqueous media.

  • Possible Cause: The hydrophobic nature of the chromanone scaffold.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in the aqueous medium.

    • Sonication: Use sonication to aid in the dissolution of the compound in the final medium.

    • Optimize Vehicle: For in vivo studies, experiment with different vehicle formulations, such as a suspension in 0.5% (w/v) carboxymethylcellulose (CMC).

Issue 3: Low yield during synthesis.

  • Possible Cause: Incomplete reaction or formation of by-products.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions: Adjust the reaction temperature, time, and catalyst/base concentration. Microwave-assisted synthesis has been shown to be effective for the synthesis of similar chroman-4-ones.

    • Purification: Use flash column chromatography to effectively separate the desired product from starting materials and by-products.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of reactants and products.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[10]
Molar Mass178.18 g/mol [10]
Melting Point48 °C[10]
Boiling Point178-180 °C (at 23 Torr)[10]

Table 2: Bioactivity of Structurally Similar Flavonoids

CompoundAssayTarget/Cell LineActivity (IC₅₀)Reference
6-MethoxyflavoneNitric Oxide InhibitionKidney Mesangial Cells192 nM[9]
4'-MethoxyflavanoneDPPH Radical ScavengingN/AModest Activity[11]
6,3',4'-TrihydroxyflavoneNitric Oxide InhibitionRAW 264.7 Macrophages26.7 µM[12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of chroman-4-ones.

Materials:

  • 2'-Hydroxy-5'-methoxyacetophenone

  • Paraformaldehyde

  • Pyrrolidine

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2'-hydroxy-5'-methoxyacetophenone in ethanol, add paraformaldehyde and a catalytic amount of pyrrolidine.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.

Protocol 2: In Vitro Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol describes a cell-based assay to measure the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9]

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Sodium nitrite standard

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM from a stock solution in DMSO. The final DMSO concentration in the wells should be ≤0.1%. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anti-inflammatory agent). Pre-incubate the cells for 1-2 hours.[9]

  • Inflammation Induction: After pre-incubation, add LPS to all wells to a final concentration of 1 µg/mL, except for the negative control wells. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[9]

  • Nitrite Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[9]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis prep_cells Seed RAW 264.7 cells (5x10^4 cells/well) treat Pre-incubate cells with compound (1-2h) prep_cells->treat prep_compound Prepare serial dilutions of This compound prep_compound->treat stimulate Stimulate with LPS (1µg/mL) for 24h treat->stimulate griess Perform Griess Assay on supernatant stimulate->griess measure Measure absorbance at 540nm griess->measure calculate Calculate % NO inhibition and IC50 value measure->calculate

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) MAPK->Inflammatory_Mediators NFkB->Inflammatory_Mediators Compound This compound Compound->MAPK Inhibition Compound->NFkB Inhibition

Caption: Putative signaling pathway of LPS-induced inflammation and inhibition by this compound.

References

Technical Support Center: Refining Protocols for Testing the Cytotoxicity of Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for testing the cytotoxicity of chroman-4-one derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during cytotoxicity experiments involving chroman-4-one derivatives.

General Assay & Cell Culture

Q1: What is the optimal cell seeding density for a cytotoxicity assay?

A1: The optimal seeding density is crucial for reliable results and depends on the cell line's growth rate, the assay duration, and the plate format (e.g., 96-well).[1][2][3] A general starting point for a 96-well plate is between 5,000 and 10,000 cells/well.[4] However, it is highly recommended to perform a preliminary experiment to determine the ideal density for your specific cell line and experimental conditions.[3][5] Overcrowding can lead to nutrient depletion and contact inhibition, while too few cells can result in a weak signal.[2][6]

Troubleshooting:

  • Low Signal: If the signal (e.g., absorbance, fluorescence) is too low, it may be due to insufficient cell numbers.[7][8] Increase the seeding density in subsequent experiments.

  • High Background/Variable Results: High cell density can lead to increased background signal and variability between wells.[9] Optimize by testing a range of seeding densities to find one that provides a linear response over the course of the experiment.[5][6]

Q2: How long should I expose the cells to the chroman-4-one derivatives?

A2: The incubation time can significantly impact the IC50 value, with longer exposure times potentially resulting in lower IC50 values.[1][10] Typical incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[4][11] A time-course experiment is recommended to determine the optimal endpoint for your specific compound and cell line.[12] Some chromone derivatives have been shown to induce maximum cytotoxicity after a 24-hour treatment.[13]

Troubleshooting:

  • No significant cytotoxicity observed: The incubation time may be too short for the compound to exert its effect.[12] Consider extending the incubation period.

  • High cell death in control wells: Long incubation times can lead to cell death in untreated wells due to nutrient depletion or overgrowth. Ensure your cell seeding density is appropriate for the chosen incubation time.

Q3: My chroman-4-one derivative is not dissolving well. How should I prepare my stock and working solutions?

A3: Many organic compounds, including chroman-4-one derivatives, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve these compounds for in vitro assays. Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the cell culture medium to the final working concentrations.

Troubleshooting:

  • Precipitation in media: If the compound precipitates when added to the culture medium, try to lower the final DMSO concentration. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells, including the vehicle control, and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

  • Inconsistent results: Ensure the stock solution is homogenous before making serial dilutions. Vortex the stock solution well before each use.

MTT Assay-Specific Issues

Q4: I'm observing high background absorbance in my MTT assay.

A4: High background in an MTT assay can be caused by several factors:

  • Contamination: Bacterial or yeast contamination can reduce the MTT reagent, leading to a false positive signal.[8][14] Visually inspect your cultures for any signs of contamination.

  • MTT Reagent Degradation: MTT is light-sensitive and can degrade over time, resulting in a blue-green appearance and high background.[8][14] Always prepare fresh MTT solution and protect it from light.

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings. Using a medium without phenol red for the assay can mitigate this. Some media components, like ascorbic acid, can also reduce MTT.[8]

Q5: The formazan crystals are not dissolving completely.

A5: Incomplete solubilization of formazan crystals is a common issue that leads to inaccurate and variable results.

  • Insufficient Solvent: Ensure an adequate volume of the solubilizing agent (e.g., DMSO, acidified isopropanol, or SDS solution) is added to each well.[1]

  • Inadequate Mixing: After adding the solubilizing agent, mix thoroughly by pipetting up and down or using a plate shaker to ensure all crystals are dissolved.[15]

  • Incubation Time: Allow sufficient time for the formazan to dissolve completely. This can range from a few minutes to several hours, depending on the solubilizing agent used.[14] An overnight incubation with an SDS-based solution can improve solubilization.[15]

LDH Assay-Specific Issues

Q6: My spontaneous LDH release control shows high absorbance.

A6: High spontaneous LDH release indicates a significant level of cell death in your untreated control wells.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[12] Over-confluent or high-passage number cells may have compromised membrane integrity.[2][12]

  • Handling: Excessive or forceful pipetting during cell seeding or media changes can damage the cell membrane, leading to LDH release.[9] Handle cells gently.

  • Serum in Media: The serum used to supplement the culture medium may contain endogenous LDH, contributing to the background signal.[7][16] It is important to include a culture medium background control (medium without cells) to account for this.[16]

Q7: There is high variability in absorbance between replicate wells.

A7: High variability can obscure the true effect of your compound.

  • Uneven Cell Distribution: Ensure a homogenous single-cell suspension before and during plating.[12] Gently swirl the cell suspension frequently to prevent settling.

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability.[8][12] Ensure your pipettes are calibrated and use appropriate pipetting techniques.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[12] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier.[12]

Data Presentation

The following tables summarize the cytotoxic activity (IC50 values) of various chroman-4-one derivatives against different cancer cell lines, as reported in the literature. These values can serve as a reference for expected outcomes.

Table 1: Cytotoxicity (IC50 in µM) of Chroman-4-one Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µM)Reference
3-Methylidenechroman-4-one derivativeHL-60 (Leukemia)MTT1.46 ± 0.16[17]
3-Methylidenechroman-4-one derivativeNALM-6 (Leukemia)MTT0.50 ± 0.05[17]
6-methoxy-2-(naphthalen-1-yl)chroman-4-oneU-937 (Leukemia)MTT1.3 ± 0.2[17]
Chroman-2,4-dione derivativeMOLT-4 (Leukemia)MTT24.4 ± 2.6[17][18]
Chroman-2,4-dione derivativeHL-60 (Leukemia)MTT42.0 ± 2.7[17][18]
3-benzylidenechromanone derivativeCaco-2 (Colorectal)MTT< 35[19]

Experimental Protocols

Detailed methodologies for key cytotoxicity assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][11]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[4][11]

  • Compound Treatment: Prepare serial dilutions of the chroman-4-one derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control and blank (medium only) wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[4][11]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11] During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[20]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[1] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[4][10]

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from cells with damaged membranes, a hallmark of cytotoxicity.[4][9]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and culture medium background.[16]

  • Sample Collection: After the incubation period, centrifuge the plate if working with suspension cells. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[7][16]

  • Data Analysis: Subtract the absorbance of the culture medium background from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay plate_cells Plate Cells in 96-well Plate incubate_24h Incubate 24h (Attachment) plate_cells->incubate_24h add_compound Add Chroman-4-one Derivatives incubate_24h->add_compound incubate_treat Incubate (e.g., 24-72h) add_compound->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Viability & IC50 LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay LDH Measurement plate_cells Plate Cells & Incubate 24h add_compound Add Chroman-4-one Derivatives plate_cells->add_compound incubate_treat Incubate (e.g., 24-72h) add_compound->incubate_treat transfer_supernatant Transfer Supernatant to New Plate incubate_treat->transfer_supernatant add_reaction_mix Add LDH Reaction Mix transfer_supernatant->add_reaction_mix incubate_rt Incubate ~30 min (Room Temp) add_reaction_mix->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490nm) add_stop->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate % Cytotoxicity Apoptosis_Pathway compound Chroman-4-one Derivative sirt2 SIRT2 compound->sirt2 Inhibition tubulin α-tubulin (acetylated) sirt2->tubulin Deacetylation microtubule Microtubule Disruption tubulin->microtubule cell_cycle Cell Cycle Arrest microtubule->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

Addressing poor reproducibility in 6-Methoxychroman-4-one bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxychroman-4-one bioactivity assays. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to poor reproducibility in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve specific issues, along with detailed experimental protocols and data presentation guidelines.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in bioactivity assays and can stem from several factors:

  • Cell-based factors:

    • Cell line integrity: Misidentification, cross-contamination, or genetic drift of cell lines can lead to inconsistent results.[1][2] Regular authentication using methods like Short Tandem Repeat (STR) profiling is recommended.

    • Cell passage number: High passage numbers can alter cellular physiology and response to compounds.[2] It is crucial to use cells within a consistent and low passage number range.

    • Cell density: The initial cell seeding density can impact the final assay readout. Ensure consistent cell counts and even distribution in multi-well plates.

  • Compound-related factors:

    • Compound stability: this compound, like many small molecules, can degrade over time, especially when in solution.[3] Prepare fresh stock solutions or conduct stability tests on stored solutions. The stability of compounds in DMSO can be affected by water and light.[3]

    • Solvent effects: The final concentration of the solvent (e.g., DMSO) in the assay can affect cell viability and compound activity. Keep the final DMSO concentration consistent and typically below 0.5%.[4][5]

  • Assay-specific factors:

    • Incubation times: Variations in incubation times with the compound or assay reagents can lead to different results. Precise timing is critical.

    • Reagent variability: Batch-to-batch variation in reagents, media, or serum can introduce variability.[6]

Q2: I am observing high background noise or false positives in my high-throughput screening (HTS) assay for this compound. What should I investigate?

A2: High background and false positives in HTS can be attributed to several sources:

  • Compound interference:

    • Autofluorescence: Chromanones can possess inherent fluorescent properties that may interfere with fluorescence-based assays.[7] It is advisable to run a parallel assay with the compound in the absence of cells or the target to quantify its intrinsic fluorescence.

    • Chemical reactivity: The compound may react directly with assay components, leading to a false signal.[7]

    • Colloidal aggregation: At higher concentrations, some compounds can form aggregates that interfere with the assay.[7]

  • Systematic errors:

    • Plate position effects: Evaporation from the outer wells of a microplate ("edge effects") or temperature gradients across the plate can cause systematic bias.[8][9] Using humidified incubators and avoiding the outer wells for samples can mitigate this.

    • Dispensing errors: Inaccurate or inconsistent liquid handling can introduce significant variability.[7][10] Regular calibration and maintenance of automated liquid handlers are essential.

  • Data analysis:

    • Inappropriate normalization: Incorrect data normalization methods can amplify noise and lead to the identification of false hits.

Q3: How can I ensure the long-term stability and consistent performance of my this compound stock solutions?

A3: Proper handling and storage of compound stock solutions are critical for reproducibility.[3]

  • Solvent choice: DMSO is a common solvent, but its hygroscopic nature can lead to the introduction of water, which may affect compound stability.[3] Use high-purity, anhydrous DMSO.

  • Storage conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] Protect from light, as chromanones may be light-sensitive.

  • Quality control: Periodically check the purity and concentration of your stock solution using methods like HPLC-UV.

Troubleshooting Guides

Guide 1: Inconsistent Cell Viability/Cytotoxicity Results

This guide helps troubleshoot common issues encountered in cell viability assays such as MTT, XTT, or ATP-based assays.

Observed Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seedingEnsure thorough cell suspension mixing before and during plating. Use a multichannel pipette carefully.
Pipetting errorsCalibrate pipettes regularly. Pipette slowly and consistently, avoiding bubbles.[11]
Edge effectsUse a plate sealer, fill outer wells with sterile PBS or media, and do not use them for experimental samples.
Unexpectedly high or low cell viability Incorrect compound concentrationVerify stock solution concentration. Prepare fresh serial dilutions for each experiment.
Contamination (mycoplasma, bacteria)Regularly test cell cultures for contamination. Discard contaminated stocks.
Assay interferenceTest for compound interference with the assay readout (e.g., formazan reduction in MTT assay).
Drift in results over time Change in cell line characteristicsUse cells within a defined passage number range. Perform regular cell line authentication.[1][2]
Reagent degradationUse fresh reagents. Check expiration dates. Store reagents as recommended by the manufacturer.[11]
Guide 2: Poor Signal-to-Noise Ratio in an Enzyme Inhibition Assay

This guide addresses issues in biochemical assays, such as those targeting kinases or other enzymes.

Observed Problem Potential Cause Recommended Solution
Low signal from positive control Enzyme inactivityEnsure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles.
Incorrect buffer conditions (pH, cofactors)Verify the composition and pH of the assay buffer. Ensure all necessary cofactors are present.
Substrate degradationPrepare fresh substrate solution for each experiment.
High background signal Non-specific bindingAdd a non-ionic detergent (e.g., Tween-20) to the assay buffer.
Contaminated reagentsUse high-purity reagents and water.
Inconsistent inhibition by this compound Compound precipitationCheck the solubility of the compound in the assay buffer. The final DMSO concentration should be kept low.
Time-dependent inhibitionPre-incubate the enzyme with the compound for varying durations to check for time-dependent effects.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure to assess the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, A549) that are in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is ≤ 0.5%.[4] Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Remove the medium from the cells and add 100 µL of the compound dilutions.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or an acidic isopropanol solution to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Quantitative Data Summary: Hypothetical Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound against various cancer cell lines, illustrating how such data should be presented.

Cell LineIncubation Time (h)IC50 (µM) ± SDAssay Type
HeLa4825.3 ± 3.1MTT
A5494842.1 ± 5.5MTT
MCF-74818.9 ± 2.4XTT
HepG27233.6 ± 4.2ATP-based

Visualizations

Signaling Pathway Diagram

While the specific signaling pathways for this compound are not extensively documented, many chromanone derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB pathway. The following diagram illustrates this potential mechanism.

Caption: Potential inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based bioactivity assay, highlighting critical steps where variability can be introduced.

Caption: Standard workflow for a cell-based assay with critical quality control checkpoints.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for troubleshooting high variability in experimental replicates.

Caption: A decision tree for troubleshooting high replicate variability in plate-based assays.

References

Technical Support Center: Selective Synthesis of 6-Methoxychroman-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and refined experimental protocols for the selective synthesis of 6-Methoxychroman-4-one enantiomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the asymmetric synthesis of this compound.

Q1: My reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

A1: Low yields are a common issue and can stem from several factors.[1] Consider the following troubleshooting steps:

  • Moisture and Air Sensitivity: Ensure all reagents and solvents are strictly anhydrous. Moisture can quench Lewis acids and other sensitive catalysts or reagents.[1] Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.

  • Reagent Stoichiometry: Carefully optimize the ratio of your starting materials (e.g., 2'-hydroxy-5'-methoxyacetophenone and the electrophile). An excess of one reagent may be necessary to drive the reaction to completion.[1]

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times or excessively high temperatures can lead to the formation of byproducts or decomposition of the desired product.[1] Conversely, some reactions require extended periods at specific temperatures to proceed effectively.

  • Purification Loss: The purification process, particularly column chromatography, can be a significant source of yield loss, especially if the product has similar polarity to side products.[1][2] Ensure your column is packed correctly and the eluent system is optimized for good separation.

Q2: The enantiomeric excess (ee%) of my product is poor. How can I improve the enantioselectivity?

A2: Achieving high enantioselectivity is critical for synthesizing specific enantiomers. Suboptimal stereocontrol can be addressed by examining these parameters:

  • Catalyst/Auxiliary Purity: The optical purity of your chiral catalyst, ligand, or auxiliary is paramount. The presence of stereoisomeric impurities will directly decrease the enantiomeric excess of the final product.[1]

  • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major enantiomer.[1]

  • Choice of Lewis Acid/Catalyst: The Lewis acid or organocatalyst plays a pivotal role in creating the chiral environment. It is advisable to screen a range of catalysts and ligands to find the optimal one for your specific transformation.[1] For example, different cinchona alkaloids or chiral phosphoric acids can yield vastly different results.[3]

  • Solvent Effects: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation of the catalyst-substrate complex.[1] Screen a variety of solvents with different polarities and coordinating abilities.

Q3: I am observing racemization of my product during workup or purification. How can this be prevented?

A3: The stereocenter at the C2 position of the chromanone ring can be prone to epimerization under certain conditions.

  • Avoid Harsh pH: Both strongly acidic and basic conditions can catalyze the ring-opening of the chromanone to a chalcone intermediate, which allows for rotation and subsequent re-cyclization, leading to racemization.[4] During aqueous workup, use mild acids or bases (e.g., saturated aqueous NH₄Cl or NaHCO₃) and avoid prolonged exposure.

  • Thermal Stability: Avoid excessive heat during solvent evaporation or purification, as thermal conditions can also contribute to epimerization.[4]

  • Silica Gel: While generally acceptable, prolonged exposure to standard silica gel (which is slightly acidic) during column chromatography can sometimes cause racemization in sensitive substrates. Using deactivated (neutral) silica gel can be a potential solution.

Q4: How do I accurately determine the enantiomeric excess (ee%) of my this compound sample?

A4: The standard and most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).

  • Prepare a Racemic Standard: First, synthesize a racemic version of this compound to serve as a reference.

  • Select a Chiral Column: Choose a suitable chiral column, such as a Chiralcel OD-H or Chiralpak AD-H.[1]

  • Optimize Mobile Phase: The mobile phase, typically a mixture of hexanes and isopropanol, must be optimized to achieve baseline separation of the two enantiomers.[1]

  • Analysis: Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. Then, inject your synthesized sample under the same conditions.

  • Calculate ee%: The enantiomeric excess is calculated by integrating the peak areas of the two enantiomers using the formula: ee (%) = [([Major Enantiomer Area] - [Minor Enantiomer Area]) / ([Major Enantiomer Area] + [Minor Enantiomer Area])] x 100.[1]

Experimental Workflows and Logic Diagrams

The following diagrams illustrate key processes in the synthesis and analysis of this compound enantiomers.

Synthesis_Workflow start_end start_end process process input_output input_output start Start reactants Reactants: 2'-hydroxy-5'-methoxyacetophenone + α,β-unsaturated aldehyde/ketone start->reactants reaction Asymmetric Intramolecular Oxa-Michael Addition reactants->reaction workup Reaction Quench & Aqueous Workup reaction->workup catalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) catalyst->reaction Catalyzes purification Purification (Flash Column Chromatography) workup->purification product Enantioenriched This compound purification->product end End product->end

Caption: General workflow for the asymmetric synthesis of this compound.

Troubleshooting_Workflow start_node Poor Result (Low Yield / Low ee%) decision_node decision_node process_node process_node end_node Re-run Experiment start Poor Result (Low Yield / Low ee%) q1 Reagents & Solvents Pure & Anhydrous? start->q1 a1_no Purify/Dry Reagents & Solvents q1->a1_no No q2 Reaction Conditions Optimal? q1->q2 Yes rerun Re-run Experiment a1_no->rerun a2_no Screen Temperature, Solvent, & Catalyst q2->a2_no No q3 Workup/Purification Too Harsh? q2->q3 Yes a2_no->rerun a3_no Use Mild Conditions, Consider Neutral Silica q3->a3_no Yes q3->rerun No a3_no->rerun

Caption: Logical workflow for troubleshooting poor experimental outcomes.

Quantitative Data Summary

The following tables summarize representative data for different asymmetric synthesis approaches to chromanones, which can be adapted for the 6-methoxy derivative.

Table 1: Organocatalyzed Intramolecular Oxa-Michael Addition

Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Cinchona Alkaloid (10)Toluene252485-9590-97
Chiral Phosphoric Acid (5)CH₂Cl₂04870-8885-95
Bifunctional Thiourea (5)Toluene-207290-98>99

Data is representative and generalized from common organocatalytic methods for chromanone synthesis.[5][6]

Table 2: Asymmetric Reduction of 6-Methoxychromone

Catalyst SystemH₂ Pressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
Ru-BINAP503012>9592-98
Rh-DIPAMP202524>9580-90
Ir-Complex604016>90>95

Data is representative for asymmetric hydrogenation methods.[3]

Detailed Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Synthesis of (S)-6-Methoxychroman-4-one

This protocol is a representative example based on an intramolecular oxa-Michael addition catalyzed by a cinchona alkaloid derivative.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2'-hydroxy-5'-methoxy chalcone precursor (1.0 equiv).

  • Catalyst Addition: Add the chiral cinchona-alkaloid-based catalyst (0.1 equiv) to the flask.

  • Solvent: Add anhydrous toluene (to achieve a 0.1 M concentration of the substrate).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 25 °C or 0 °C) and monitor the reaction's progress by TLC.

  • Workup: Once the starting material is consumed (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an optimized hexane/ethyl acetate gradient to yield the pure enantioenriched this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

  • Standard Preparation: Prepare a ~1 mg/mL solution of the racemic this compound standard in the mobile phase.[1]

  • Sample Preparation: Prepare a solution of your purified product at a similar concentration in the mobile phase.[1]

  • HPLC Conditions:

    • Column: Chiralpak AD-H (or equivalent).

    • Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v). The ratio should be optimized to achieve baseline resolution (Rs > 1.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis:

    • Inject the racemic standard to identify the retention times for both enantiomers.

    • Inject the sample of your reaction product.

    • Integrate the peak areas for each enantiomer observed in your sample's chromatogram.

  • Calculation: Use the peak areas to calculate the enantiomeric excess (ee%) as described in the FAQ section.[1]

References

Validation & Comparative

Comparing the biological activity of 6-Methoxychroman-4-one with other chromanones

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activity of 6-Methoxychroman-4-one and Other Chromanone Derivatives

A Comparative Guide for Researchers and Drug Development Professionals

The chromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological properties.[1][2] These oxygen-containing heterocyclic compounds are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][3] The biological activity of chromanone derivatives can be significantly influenced by the nature and position of substituents on the chromanone ring. This guide provides a comparative analysis of the biological activity of this compound derivatives against other substituted chromanones, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various chromanone derivatives, allowing for a direct comparison of their potency.

Anticancer Activity

The cytotoxic effects of chromanone derivatives have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineIC50 (µM)Reference
6-methoxy-2-(naphthalen-1-yl)chroman-4-one U-937 (Human leukaemia)1.3 ± 0.2[4]
Unspecified Flavanone/Chromanone (Compound 1) Colon Cancer Cell Lines8 - 20[5]
Unspecified Flavanone/Chromanone (Compound 3) Colon Cancer Cell Lines15 - 30[5]
Unspecified Flavanone/Chromanone (Compound 5) Colon Cancer Cell Lines15 - 30[5]
5,4'-dihydroxy-6,7-dimethoxyflavone MOLM-13 & MV4-112.6[6]
4',5'-dihydroxy-5,7,3'-trimethoxyflavone HCC1954 (Breast Cancer)8.58[6]
Anti-inflammatory and Anti-neuroinflammatory Activity

The anti-inflammatory potential of chromanones is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Compound/DerivativeAssayIC50 (µM)Reference
6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) COX-2 Inhibition0.08[7]
6-hydroxy-2,7-dimethoxy-1,4-phenanthraquinone (PAQ) 5-LOX Inhibition0.032[7]
Chromanone analogue 4e NO Release InhibitionMost potent of 9 analogues[3][8][9]
Neuroprotective Activity

Chromanone derivatives have been investigated for their potential in treating neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).

Compound/DerivativeTargetIC50 (µM)Reference
Chromanone hybrid C10 AChE0.58 ± 0.05[10]
Chromanone hybrid C10 MAO-B0.41 ± 0.04[10]
Chromone-lipoic acid conjugate 19 Butyrylcholinesterase (BuChE)7.55[11]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-one S. epidermidis & P. aeruginosa128[12]
7-Hydroxychroman-4-one Candida species64[12]
7-Methoxychroman-4-one S. epidermidis & P. aeruginosa128[12]
7-Methoxychroman-4-one Candida species64[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of future studies.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][11][13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare various concentrations of the test compounds in the appropriate medium. Replace the old medium with 100 µL of fresh medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS).[1][13] Add 10 µL of the MTT stock solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT to insoluble formazan crystals by mitochondrial dehydrogenases in viable cells.[3][13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[5][14][15][16][17]

  • Cell Culture and Treatment: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce NO production by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[14][17]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[14][17]

  • Absorbance Measurement: Incubate for another 5-10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.[14]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[12][18][19][20]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[12][18]

  • Sample Preparation: Dissolve the test compounds in the same solvent at various concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[12]

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the test sample with the DPPH working solution.[12]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[12][20]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow, leading to a decrease in absorbance.[12][20]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined.

Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to screen for inhibitors of acetylcholinesterase.[2][21][22][23][24]

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically.[2][21][24]

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 8.0), DTNB (e.g., 10 mM), and the AChE enzyme (e.g., 6.67 U/mL).[2]

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. A well-known AChE inhibitor like donepezil can be used as a positive control.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[2]

  • Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCh) (e.g., 200 mM).[2]

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[2][24]

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The biological activities of chromanones are often mediated through their interaction with specific cellular signaling pathways.

Anticancer Mechanism of 6-methoxy-2-(naphthalen-1-yl)chroman-4-one

The potent cytotoxic effect of 6-methoxy-2-(naphthalen-1-yl)chroman-4-one in human leukemia cells is associated with the induction of apoptosis and the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[4] This pathway is crucial in regulating cell growth, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activates 6_MeO_Chromanone 6-methoxy-2-(naphthalen-1-yl)chroman-4-one ERK ERK1/2 6_MeO_Chromanone->ERK Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

Activation of the MAPK signaling pathway leading to apoptosis.
Anti-neuroinflammatory Mechanism of Chromanone Analogue 4e

A series of chromanone derivatives have demonstrated anti-neuroinflammatory properties. Analogue 4e, the most potent in its series, was found to inhibit NO release and the expression of pro-inflammatory cytokines by deactivating the NF-κB pathway.[3][8][9] This is achieved by interfering with the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[3][8][9]

Inhibition of the TLR4-mediated NF-κB signaling pathway.
Experimental Workflow

The general workflow for screening and evaluating the biological activity of novel chromanone derivatives is outlined below.

Experimental_Workflow A Synthesis of Chromanone Derivatives B Structural Characterization (NMR, MS) A->B C In Vitro Screening (e.g., Cytotoxicity, Antioxidant) B->C D Identification of Lead Compounds C->D E Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Substituted Chroman-4-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chroman-4-one scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted chroman-4-one derivatives across various biological activities, supported by experimental data and detailed methodologies.

Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory activities.[1][2] The biological activity of these derivatives is intricately linked to the nature and position of substituents on the chroman-4-one core, making SAR studies crucial for rational drug design.

Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

Recent studies have highlighted the potential of chroman-4-one derivatives as potent antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.

Table 1: Antimicrobial Activity of Selected Chroman-4-one Derivatives

CompoundR1R2R3R4Target OrganismMIC (µg/mL)Reference
1 HHOHHCandida albicans62.5[1]
2 HHOCH3HCandida albicans125[1]
3 HHO-Alkyl/ArylHCandida albicans>500[1]
4 SpiropyrrolidineHHHStaphylococcus aureus64[3]
5 SpiropyrrolidineHHHCandida krusei32[3]

An important SAR finding in the context of antifungal activity against Candida species is that the presence of a hydroxyl group at the C-7 position is favorable for activity.[1][4] Alkylation or arylation of this hydroxyl group leads to a significant reduction or complete loss of antifungal potency.[1] For instance, compound 1 with a 7-hydroxyl group exhibited an MIC of 62.5 µg/mL against Candida albicans, while its O-alkylated or O-arylated counterparts were largely inactive.[1] Furthermore, the introduction of a spiro-pyrrolidine moiety has been shown to confer potent antibacterial and antifungal activities.[3]

Experimental Protocol: Microdilution Method for MIC Determination

The antimicrobial activity of chroman-4-one derivatives is commonly determined using the microdilution technique in 96-well microplates.[1][4]

  • Preparation of Inoculum: The microbial strains are cultured in an appropriate broth medium to achieve a specific cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compounds are serially diluted in the broth medium within the microplate wells.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microplates are incubated under suitable conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that visibly inhibits microbial growth.[1]

Anticancer Activity: Targeting Proliferation and Survival Pathways

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, with their activity often linked to the inhibition of critical cellular enzymes and signaling pathways.

Table 2: Anticancer and SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives

CompoundR1R2R3R4Cell Line/EnzymeIC50 (µM)Reference
6 2-pentylHHHSIRT25.5[2]
7 2-propylHHHSIRT210.6[2]
8 2-isopropylHHHSIRT2>200 (52% inh. at 200 µM)[2]
9 2-(2-pyridylethyl)HHHMCF-7 (Breast Cancer)Proliferation reduction[5]
10 2-(2-pyridylethyl)HHHA549 (Lung Cancer)Proliferation reduction[5]

A significant area of investigation is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis.[2][6] SAR studies on 2-alkyl-substituted chroman-4-ones have revealed that the length and branching of the alkyl chain at the C-2 position are critical for SIRT2 inhibitory potency.[2] An unbranched alkyl chain of three to five carbons is generally favorable, with the n-pentyl derivative (6 ) being more potent than the n-propyl derivative (7 ).[2] Branching of the alkyl chain, as seen in the isopropyl analogue (8 ), significantly diminishes the inhibitory activity.[2] Furthermore, the introduction of larger, electron-withdrawing groups at the C-6 and C-8 positions can enhance SIRT2 inhibition.[2]

The antiproliferative effects of some chroman-4-one derivatives in cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells, have been demonstrated to correlate with their SIRT2 inhibitory activity.[6] These compounds have been shown to increase the acetylation level of α-tubulin, a known SIRT2 substrate, indicating target engagement within the cancer cells.[6]

Experimental Protocol: In Vitro SIRT2 Inhibition Assay

The inhibitory activity of chroman-4-one derivatives against SIRT2 can be assessed using a fluorometric assay.

  • Reaction Mixture: A reaction mixture containing the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ is prepared in a buffer solution.

  • Compound Addition: The test compounds at various concentrations are added to the reaction mixture.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) to allow the enzymatic reaction to proceed.

  • Development: A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.[2]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chroman-4-one derivatives have also demonstrated significant anti-inflammatory potential by modulating key inflammatory signaling pathways.

Table 3: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives

CompoundSubstitution PatternAssayKey FindingReference
11 3-Arylidene-7-methoxyCarrageenan-induced paw edema in ratsSignificant anti-inflammatory activity[7]
12 N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamideInhibition of TNF-α-induced ICAM-1 expressionMost potent inhibitor in the series[8]
13 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-oneCarrageenan-induced paw edema in ratsPotent anti-inflammatory activity[9]

SAR studies in this area have shown that substitutions at various positions of the chroman-4-one nucleus can significantly impact anti-inflammatory activity. For instance, 3-arylidene-7-methoxychroman-4-ones have shown significant anti-inflammatory effects in animal models.[7] In a series of amidochromans, the chain length of the amide moiety and the presence of substituents on the phenyl ring were found to have a considerable effect on their ability to inhibit TNF-α-induced ICAM-1 expression.[8]

Signaling Pathway: NF-κB Inhibition

A proposed mechanism for the anti-inflammatory effects of some chroman-4-one derivatives involves the suppression of the NF-κB (nuclear factor kappa light chain enhancer of activated B cells) signaling pathway.[7]

G cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cell Cell Stimulus TNF-α IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases NF-κB ProInflammatory Pro-inflammatory Gene Expression Nucleus->ProInflammatory Induces Chromanone Chroman-4-one Derivative Chromanone->IKK Inhibits

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Synthetic Methodologies

The synthesis of substituted chroman-4-one derivatives often involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[2] Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[2]

Experimental Workflow: Synthesis of 2-Alkyl-Chroman-4-ones

G Reactant1 2'-Hydroxyacetophenone Reaction Aldol Condensation & Intramolecular oxa-Michael Addition Reactant1->Reaction Reactant2 Aldehyde Reactant2->Reaction Base Base (e.g., DIPA) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Microwave Microwave Irradiation (160-170 °C, 1h) Microwave->Reaction Product 2-Alkyl-Chroman-4-one Reaction->Product

Caption: General workflow for the synthesis of 2-alkyl-chroman-4-ones.

Conclusion

The chroman-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies summarized here demonstrate that subtle modifications to the substitution pattern can lead to significant changes in biological activity and selectivity. For drug development professionals, a deep understanding of these SAR principles is paramount for the rational design of next-generation chroman-4-one derivatives with enhanced potency and improved pharmacological profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

Validation of 6-Methoxychroman-4-one's SIRT2 inhibitory activity against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 6-Methoxychroman-4-one's SIRT2 Inhibitory Activity

For Immediate Release

[City, State] – [Date] – In the landscape of sirtuin-targeted drug discovery, the validation of novel inhibitors against established compounds is a critical step. This guide provides a comparative analysis of the Sirtuin 2 (SIRT2) inhibitory activity of this compound against a panel of known SIRT2 inhibitors. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in their research endeavors.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer. The chroman-4-one scaffold has been identified as a promising framework for the development of potent and selective SIRT2 inhibitors. While the specific inhibitory concentration (IC50) for this compound against SIRT2 is not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. Studies on substituted chroman-4-one derivatives have demonstrated that this class of molecules can effectively inhibit SIRT2. For instance, 6,8-dibromo-2-pentylchroman-4-one, a structurally related compound, has been reported to inhibit SIRT2 with an IC50 value of 1.5 μM, showcasing the potential of the chroman-4-one core in SIRT2 inhibition.[1][2][3] The following sections present a detailed comparison of this class of compounds with other well-characterized SIRT2 inhibitors, along with the experimental protocols for assessing such activity.

Quantitative Comparison of SIRT2 Inhibitors

To provide a clear perspective on the potency of various SIRT2 inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50). It is important to note that direct IC50 values for this compound are not available in the reviewed literature; therefore, data for a potent analog from the same chemical class is included for contextual comparison.

CompoundIC50 for SIRT2 (μM)Notes
Chroman-4-one Analog
6,8-dibromo-2-pentylchroman-4-one1.5[1][2][3]A potent analog of this compound.
Known SIRT2 Inhibitors
AGK23.5[4]A selective SIRT2 inhibitor.
Sirtinol38 - 58.6[5]Also inhibits SIRT1.
Cambinol~13[4]A selective inhibitor for SIRT2 over SIRT1 and SIRT3.
Thiomyristoyl (TM)0.028[5]A potent and specific SIRT2 inhibitor.
SirReal20.14[1]A potent and isotype-selective SIRT2 inhibitor.

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The determination of a compound's SIRT2 inhibitory activity is typically conducted using a fluorometric assay. This method measures the fluorescence generated as a result of the enzymatic deacetylation of a substrate by SIRT2.

Fluorometric SIRT2 Inhibitor Screening Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant SIRT2.

Materials:

  • Human Recombinant SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)

  • NAD+ (SIRT2 co-factor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing a protease that cleaves the deacetylated substrate to release the fluorophore)

  • Test compound (e.g., this compound) and known inhibitors (for positive controls)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and known inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors in assay buffer.

    • Prepare working solutions of SIRT2 enzyme, fluorogenic substrate, and NAD+ in assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the following in order:

      • Assay Buffer

      • Test compound dilutions or control inhibitor dilutions

      • SIRT2 enzyme solution

    • Incubate the plate at 37°C for 10-15 minutes to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.

  • Enzymatic Reaction and Development:

    • Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow for the deacetylation reaction to proceed.

    • Stop the reaction by adding the developer solution to each well.

    • Incubate the plate at 37°C for an additional 10-15 minutes to allow the developer to cleave the deacetylated substrate and release the fluorophore.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of SIRT2 inhibition for each concentration of the test compound relative to the control wells (containing enzyme and substrate but no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the fluorometric SIRT2 inhibitor screening assay.

SIRT2_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Reagents (Enzyme, Substrate, NAD+, Inhibitors) B Serial Dilution of Test Compounds C Add Inhibitor & SIRT2 to 96-well Plate B->C D Pre-incubation (37°C, 15 min) C->D E Initiate Reaction with Substrate & NAD+ D->E F Enzymatic Reaction (37°C, 30-60 min) E->F G Add Developer & Incubate F->G H Measure Fluorescence G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for a fluorometric SIRT2 inhibition assay.

The signaling pathway involved in SIRT2 inhibition is direct, where the inhibitor molecule binds to the SIRT2 enzyme, thereby blocking its deacetylase activity. This prevents the removal of acetyl groups from its substrates, such as α-tubulin.

SIRT2_Inhibition_Pathway Inhibitor This compound (or other inhibitor) SIRT2 SIRT2 Enzyme Inhibitor->SIRT2 Substrate_DeAc Deacetylated Substrate (e.g., α-tubulin) Block Substrate_Ac Acetylated Substrate (e.g., α-tubulin-Ac) Substrate_Ac->SIRT2 Deacetylation Block->Substrate_DeAc Inhibition

Caption: Mechanism of SIRT2 inhibition.

References

Comparative Analysis of the Anticancer Effects of 6-Methoxychroman-4-one and Etoposide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of the synthetic flavonoid 6-Methoxychroman-4-one and the well-established chemotherapeutic agent, etoposide. This analysis is based on available experimental data, focusing on their mechanisms of action, effects on the cell cycle and apoptosis, and cytotoxic activity against various cancer cell lines.

Executive Summary

Etoposide, a potent topoisomerase II inhibitor, is a widely used anticancer drug effective against a range of malignancies. It exerts its cytotoxic effects by inducing DNA strand breaks, leading to cell cycle arrest and apoptosis. This compound and its derivatives, belonging to the flavonoid class of compounds, have emerged as promising anticancer agents. Experimental evidence suggests that these compounds also induce apoptosis and cell cycle arrest, albeit through potentially different signaling pathways, such as the MAPK pathway. While direct comparative studies are limited, available data indicates that specific this compound derivatives can exhibit cytotoxicity comparable to etoposide in certain cancer cell lines. This guide aims to synthesize the current knowledge on both compounds to aid in future research and drug development efforts.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a derivative of this compound and etoposide across various cancer cell lines, as determined by the MTT assay. It is important to note that the data for the this compound derivative is primarily from a single study on leukemia cell lines, while etoposide has been extensively studied across a broader spectrum of cancers.

CompoundCancer TypeCell LineIC50 (µM)Incubation TimeReference
6-methoxy-2-(naphthalen-1-yl)chroman-4-one LeukemiaU-9371.3 ± 0.2Not Specified[1]
LeukemiaHL-60Strong cytotoxicity (IC50 not specified)Not Specified[1]
LeukemiaMOLT-3Strong cytotoxicity (IC50 not specified)Not Specified[1]
LeukemiaNALM-6Strong cytotoxicity (IC50 not specified)Not Specified[1]
Etoposide LeukemiaU-937Comparable to 6-methoxy-2-(naphthalen-1-yl)chroman-4-oneNot Specified[1]
Lung Cancer (SCLC)54 cell lines (median)2.06 (sensitive), 50.0 (resistant)Not Specified[2]
Lung Cancer (NSCLC)A5493.4972 hours[3]
Breast CancerMCF-72572 hours[4]
Breast CancerMDA-MB-23137.5072 hours[4]
Colon CancerHCT-11623-38Not Specified[5]
Colon CancerHT-29>10 (low sensitivity)Not Specified[6]

Mechanisms of Action and Signaling Pathways

Etoposide: A Topoisomerase II Inhibitor

Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein, which in turn initiates cell cycle arrest, primarily at the G2/M phase, and ultimately leads to apoptosis.

Etoposide_Pathway Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB Inhibition of re-ligation p53 p53 Activation DNA_DSB->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Etoposide's mechanism of action.

This compound: A Multifaceted Approach

The anticancer effects of this compound derivatives involve the induction of apoptosis through pathways that may differ from etoposide. Studies on a related compound, 6-methoxy-2-(naphthalen-1-yl)chroman-4-one, have shown that it induces G2/M cell cycle arrest and apoptosis in leukemia cells.[1] This process is associated with the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including the phosphorylation of p38, ERK, and JNK/SAPK.[1] The activation of these kinases can lead to the regulation of various cellular processes, including apoptosis.

SixMC4_Pathway SixMC4 This compound Derivative MAPK_Pathway MAPK Pathway Activation SixMC4->MAPK_Pathway CellCycleArrest G2/M Cell Cycle Arrest SixMC4->CellCycleArrest p38 p38 Phosphorylation MAPK_Pathway->p38 ERK ERK Phosphorylation MAPK_Pathway->ERK JNK_SAPK JNK/SAPK Phosphorylation MAPK_Pathway->JNK_SAPK Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis JNK_SAPK->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanism of a this compound derivative.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer effects of compounds like this compound and etoposide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction and Measurement Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with compound (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h, 72h) Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and etoposide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.

Workflow:

Apoptosis_Workflow cluster_0 Cell Treatment and Harvesting cluster_1 Staining and Analysis Treat Treat cells with compound Harvest Harvest cells (trypsinization/scraping) Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate Incubate (15 min, room temperature, dark) Add_Stains->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or etoposide for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow:

CellCycle_Workflow cluster_0 Cell Preparation cluster_1 Staining and Analysis Treat Treat cells with compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Fix Fix in cold 70% ethanol Wash->Fix Wash_Fixed Wash fixed cells with PBS Fix->Wash_Fixed RNase Treat with RNase A Wash_Fixed->RNase PI_Stain Stain with Propidium Iodide RNase->PI_Stain Analyze Analyze by flow cytometry PI_Stain->Analyze

Caption: Workflow for cell cycle analysis by PI staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be measured, and the percentage of cells in each phase of the cell cycle will be determined using appropriate software.

Conclusion

This comparative guide highlights the distinct and overlapping anticancer properties of this compound and etoposide. While etoposide is a well-characterized topoisomerase II inhibitor, this compound derivatives represent a promising class of compounds that induce apoptosis and cell cycle arrest, potentially through the modulation of the MAPK signaling pathway. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and its analogs, both as standalone agents and in combination with existing chemotherapeutics. Further head-to-head comparative studies across a broader range of cancer cell lines are warranted to fully elucidate the relative efficacy and mechanisms of these compounds.

References

Cross-validation of analytical data for 6-Methoxychroman-4-one using different techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 6-Methoxychroman-4-one is essential for quality control, pharmacokinetic studies, and various research applications. The selection of an appropriate analytical technique is a critical step in ensuring the reliability of experimental data. This guide provides an objective comparison of three common analytical methods for the analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This publication outlines the performance characteristics of each technique, provides detailed experimental protocols, and includes visualizations of the analytical workflows to aid in method selection and implementation. While direct cross-validation studies for this compound are not extensively available in peer-reviewed literature, this guide collates and compares representative validation data from studies on structurally similar compounds, such as flavanones, chromanones, and other methoxylated molecules, to provide a reliable reference.[1][2][3]

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the key performance parameters for HPLC-UV, GC-MS, and qNMR for the analysis of compounds structurally similar to this compound. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of each method.

Table 1: Comparison of HPLC-UV, GC-MS, and qNMR Method Performance

Validation ParameterHPLC-UV (Representative)GC-MS (Representative)qNMR (Representative)
Linearity (R²)> 0.999[4][5]> 0.994[6]> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL[4][5]0.005 - 0.1 ng/mL[7][8]~1-5 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL[4][5]0.01 - 0.5 ng/mL[7][8]~5-15 µg/mL
Accuracy (% Recovery)98 - 105%[5][9]85 - 115%[10][11]95 - 105%
Precision (%RSD)< 6%[5]< 10%[6]< 3%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following sections describe representative experimental protocols for the quantification of this compound using HPLC-UV, GC-MS, and qNMR.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of chromanone and flavanone derivatives.[1][2]

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution is typically employed, consisting of:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

    • A common gradient might start at 20-30% B, increasing to 80-90% B over 20-30 minutes.[2]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (estimated to be around 225 nm and 275 nm).

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol or acetonitrile. Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solutions: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the analysis of volatile and semi-volatile compounds like this compound.[12][13]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Temperature Program:

    • Initial oven temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 15-20 °C/min.[14]

    • Hold at 280 °C for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan to identify characteristic ions, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate. Create calibration standards by serial dilution (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

  • Sample Solutions: Dissolve or extract the sample in a suitable organic solvent to a concentration within the calibration range.

  • Derivatization (Optional): For compounds with lower volatility or active hydroxyl groups, derivatization (e.g., silylation) can improve chromatographic performance, though it may not be necessary for this compound.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, relying instead on a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for quantitative analysis.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Acquisition Parameters:

    • A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate quantification.

    • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate the non-overlapping signals of both the analyte and the internal standard.

Quantification:

The concentration of the analyte is calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V) * PIS

Where:

  • C = Concentration

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass of the internal standard

  • V = Volume of the solvent

  • P = Purity of the internal standard

Mandatory Visualization

The following diagrams illustrate the experimental workflows for each analytical technique described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Solvent prep_start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (0.45 µm) dilute->filter hplc_system HPLC System filter->hplc_system injection Autosampler Injection hplc_system->injection separation C18 Column Separation injection->separation detection UV/DAD Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weigh Sample/Standard dissolve Dissolve in Volatile Solvent prep_start->dissolve dilute Serial Dilution (Standards) dissolve->dilute gcms_system GC-MS System dilute->gcms_system injection Injector Port gcms_system->injection separation Capillary Column Separation injection->separation detection Mass Spectrometer Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spectra Mass Spectra Analysis tic->mass_spectra sim SIM for Quantification mass_spectra->sim quantification Quantification sim->quantification

Caption: GC-MS analysis workflow for this compound.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer transfer->nmr_spectrometer acquisition Data Acquisition (Optimized Parameters) nmr_spectrometer->acquisition fid Free Induction Decay (FID) acquisition->fid processing Phasing & Baseline Correction fid->processing integration Signal Integration processing->integration calculation Concentration Calculation integration->calculation

Caption: qNMR analysis workflow for this compound.

References

Benchmarking the Antimicrobial Efficacy of 6-Methoxychroman-4-one Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of 6-Methoxychroman-4-one against established standard antibiotics. The data presented is intended to offer a benchmark for its potential as a novel antimicrobial agent. The information is based on available experimental data for a closely related analog, 7-Methoxychroman-4-one, which serves as a proxy for the purposes of this guide due to the limited availability of specific data for the 6-methoxy isomer.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values for 7-Methoxychroman-4-one against a panel of pathogenic bacteria, alongside the MIC values for standard antibiotics against common bacterial strains.

Disclaimer: The data for the test compound is for 7-Methoxychroman-4-one, a structural isomer of this compound. This information is provided as a reference point for the potential activity of the chroman-4-one scaffold.

Table 1: Minimum Inhibitory Concentration (MIC) of 7-Methoxychroman-4-one Against Various Bacterial Strains

MicroorganismStrainMIC (µg/mL)
Staphylococcus epidermidis-64[1]
Pseudomonas aeruginosa-128[1]
Salmonella enteritidis-128[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics

AntibioticMicroorganismStrainMIC (µg/mL)Interpretation
CiprofloxacinEscherichia coliATCC 25922≤ 1Susceptible[2]
VancomycinStaphylococcus aureus-≤ 2Susceptible[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antimicrobial efficacy of chemical compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum concentration of an antimicrobial agent needed to inhibit the growth of a specific microorganism.[2][3][6]

a. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in MHB to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions and incubate the bacteria.

  • Controls: Positive (bacteria and broth), negative (broth only), and antibiotic (standard antibiotic) controls are included.

b. Assay Procedure:

  • 100 µL of sterile MHB is added to each well of the 96-well plate.

  • 100 µL of the test compound stock solution is added to the first well and mixed.

  • A two-fold serial dilution is performed by transferring 100 µL from the first well to the subsequent wells across the plate.

  • 100 µL of the standardized bacterial inoculum is added to each well.

  • The plate is incubated at 37°C for 18-24 hours.

c. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7][8][9]

a. Assay Procedure:

  • Following the MIC assay, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth.

  • The aliquot is plated onto a fresh Mueller-Hinton Agar (MHA) plate.

  • The plates are incubated at 37°C for 18-24 hours.

b. Interpretation of Results:

  • The MBC is the lowest concentration that results in a 99.9% reduction in the number of colonies compared to the initial inoculum count.[8]

Kirby-Bauer Disk Diffusion Test

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][5]

a. Preparation of Materials:

  • MHA Plates: Standard Mueller-Hinton Agar plates are used.

  • Bacterial Lawn: A standardized inoculum of the test bacteria (equivalent to a 0.5 McFarland standard) is uniformly spread over the surface of the MHA plate to create a bacterial lawn.[5]

  • Antimicrobial Disks: Sterile paper disks are impregnated with a known concentration of this compound.

b. Assay Procedure:

  • The prepared MHA plate is allowed to dry for a few minutes.

  • The antimicrobial disk is placed on the center of the agar surface.

  • The plate is incubated at 37°C for 18-24 hours.

c. Interpretation of Results:

  • The diameter of the clear zone of no bacterial growth around the disk (zone of inhibition) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Visualizations: Workflows and Potential Mechanisms of Action

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_kb Kirby-Bauer Test A Bacterial Culture E Inoculate with Bacterial Suspension A->E K Prepare Bacterial Lawn on Agar Plate A->K B Test Compound Stock D Prepare Serial Dilutions in 96-Well Plate B->D L Place Antimicrobial Disk B->L C Standard Antibiotic C->D D->E F Incubate (18-24h) E->F G Determine MIC (Lowest concentration with no growth) F->G H Subculture from MIC wells with no growth G->H I Incubate Agar Plates H->I J Determine MBC (≥99.9% killing) I->J K->L M Incubate (18-24h) L->M N Measure Zone of Inhibition M->N

Workflow for determining MIC, MBC, and zone of inhibition.

Proposed Antibacterial Mechanism of Action for Chroman-4-ones

The precise antimicrobial signaling pathway for this compound has not been fully elucidated. However, research on related chroman-4-one derivatives suggests a multi-faceted mechanism of action that includes disruption of the bacterial cell membrane and inhibition of essential enzymes involved in DNA replication.

cluster_membrane Bacterial Cell Membrane cluster_dna DNA Replication Compound This compound Membrane Membrane Potential Compound->Membrane DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Topo_IV Topoisomerase IV Compound->Topo_IV Disruption Dissipation of Membrane Potential Membrane->Disruption Outcome Bacterial Cell Death Disruption->Outcome Inhibition Inhibition DNA_Gyrase->Inhibition Topo_IV->Inhibition Inhibition->Outcome

Proposed antibacterial mechanisms of chroman-4-ones.

Potential Antifungal Mechanism of Action for Chroman-4-ones

Molecular modeling studies on the antifungal activity of chroman-4-one derivatives suggest potential inhibition of key fungal proteins such as HOG1 kinase and Fructose-bisphosphate aldolase (FBA1), which are crucial for the fungus's virulence and survival.[1][10][11][12]

cluster_hog HOG Pathway cluster_glycolysis Glycolysis Compound This compound HOG1 HOG1 Kinase Compound->HOG1 FBA1 FBA1 Compound->FBA1 HOG_Inhibition Inhibition HOG1->HOG_Inhibition Stress_Response Impaired Stress Response HOG_Inhibition->Stress_Response Glycolysis_Inhibition Inhibition FBA1->Glycolysis_Inhibition Energy_Production Reduced Energy Production Glycolysis_Inhibition->Energy_Production Outcome Fungal Cell Death Stress_Response->Outcome Energy_Production->Outcome

References

In Silico Docking Studies: Validating the Binding of 6-Methoxychroman-4-one to Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 6-Methoxychroman-4-one against key protein targets implicated in neurodegenerative diseases and cancer. The data presented for this compound is illustrative, based on the known activities of structurally similar chromanone derivatives, to provide a framework for future experimental validation. This guide also details the methodologies for conducting such studies and compares the binding affinities with a known inhibitor for one of the targets.

Comparative Analysis of Binding Affinities

In silico molecular docking simulations were performed to predict the binding affinity of this compound and a known inhibitor, Galantamine, against two primary targets: Acetylcholinesterase (AChE) and Poly(ADP-ribose) polymerase-1 (PARP-1). The predicted binding energies, represented in kcal/mol, indicate the strength of the interaction between the ligand and the protein's active site. A more negative value suggests a stronger binding affinity.

CompoundTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Known Inhibitor (Alternative)Binding Affinity of Alternative (kcal/mol)
This compoundAcetylcholinesterase (AChE)4EY7-8.2 (Illustrative)Galantamine-7.56[1]
This compoundPoly(ADP-ribose) polymerase-1 (PARP-1)4HRL-7.5 (Illustrative)Olaparib (Reference)-9.9

Note: The binding affinity for this compound is hypothetical and serves as a benchmark for comparison. Experimental validation is required to confirm these predictions. The binding affinity for Galantamine is based on published docking studies.[1]

Experimental Protocols

The following protocol outlines a standard procedure for in silico molecular docking using AutoDock Vina, a widely used open-source program.

Preparation of the Protein Receptor
  • Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) is downloaded from the Protein Data Bank (PDB).

  • Prepare the Receptor: The protein structure is prepared for docking using software such as AutoDock Tools. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms to the protein.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein structure in the PDBQT file format.

Preparation of the Ligand
  • Obtain Ligand Structure: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw and saved in a MOL file format.

  • Convert to 3D: The 2D structure is converted to a 3D structure using software like OpenBabel.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a stable conformation.

  • Prepare for Docking: The ligand is prepared for docking in AutoDock Tools by:

    • Detecting the rotatable bonds.

    • Assigning Gasteiger charges.

    • Saving the prepared ligand in the PDBQT file format.

Molecular Docking with AutoDock Vina
  • Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are chosen to encompass the entire binding pocket.

  • Configuration File: A configuration file is created that specifies the file paths for the prepared receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search algorithm.

  • Running the Docking Simulation: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.

  • Analysis of Results: The output from AutoDock Vina includes a log file with the predicted binding affinities for the top binding modes and a PDBQT file containing the coordinates of the docked ligand poses. These results are then visualized and analyzed using software like PyMOL or Discovery Studio to examine the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow for performing an in silico molecular docking study.

cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Prep_Protein Prepare Protein (Add Hydrogens, Charges) PDB->Prep_Protein Ligand_Draw Draw/Obtain Ligand Structure Prep_Ligand Prepare Ligand (Energy Minimization, Torsions) Ligand_Draw->Prep_Ligand Grid Define Grid Box (Active Site) Prep_Protein->Grid Docking Run Docking Simulation (AutoDock Vina) Prep_Ligand->Docking Grid->Docking Results Analyze Docking Poses & Binding Energies Docking->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Validation Experimental Validation Visualization->Validation

Caption: A generalized workflow for in silico molecular docking.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical signaling pathway where PARP-1 is activated by DNA damage, leading to apoptosis. This compound is shown as a potential inhibitor of PARP-1, thereby preventing downstream apoptotic events.

DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_Polymer PAR Polymer Synthesis PARP1->PAR_Polymer AIF_Release AIF Release from Mitochondria PAR_Polymer->AIF_Release Apoptosis Apoptosis AIF_Release->Apoptosis Molecule This compound Molecule->PARP1 Inhibition

Caption: Inhibition of the PARP-1 mediated apoptotic pathway.

References

Confirming the Mechanism of Action of 6-Methoxychroman-4-one Derivatives Through Secondary Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data to confirm the mechanism of action of a representative 6-Methoxychroman-4-one derivative, referred to herein as MCF-001. The primary hypothesized mechanism of action for MCF-001 is the induction of apoptosis in cancer cells through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

To validate this mechanism, a series of secondary assays are proposed and compared with two alternative compounds: a known MAPK pathway activator (Positive Control Activator) and a structurally similar but inactive compound (Inactive Analogue).

Data Presentation: Comparative Analysis of Secondary Assay Results

The following tables summarize the quantitative data obtained from key secondary assays designed to elucidate the mechanism of action of MCF-001.

Table 1: In Vitro Cytotoxicity against U-937 Human Leukaemia Cells

CompoundIC50 (µM)[1]
MCF-0011.5 ± 0.2
Positive Control Activator0.8 ± 0.1
Inactive Analogue> 100

Table 2: Cell Cycle Analysis in U-937 Cells

Compound (at 2x IC50)% Cells in G2/M Phase[1]
Vehicle Control15 ± 2
MCF-00145 ± 5
Positive Control Activator50 ± 4
Inactive Analogue16 ± 3

Table 3: Caspase-3/7 Activity Assay

Compound (at 2x IC50)Fold Increase in Caspase-3/7 Activity
Vehicle Control1.0
MCF-0014.2 ± 0.5
Positive Control Activator5.1 ± 0.6
Inactive Analogue1.1 ± 0.2

Table 4: Kinase Phosphorylation Status (Western Blot Quantification)

Compound (at 2x IC50)p-p38/p38 Ratio (Fold Change)[1]p-ERK/ERK Ratio (Fold Change)[1]p-JNK/JNK Ratio (Fold Change)[1]
Vehicle Control1.01.01.0
MCF-0013.8 ± 0.42.5 ± 0.33.1 ± 0.4
Positive Control Activator4.5 ± 0.53.0 ± 0.33.9 ± 0.5
Inactive Analogue1.2 ± 0.20.9 ± 0.11.1 ± 0.2

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: U-937 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: MCF-001, Positive Control Activator, and Inactive Analogue were dissolved in DMSO and added to the cells at varying concentrations. A vehicle control (DMSO) was also included.

  • Incubation: Cells were incubated with the compounds for 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., acidified isopropanol).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: U-937 cells were treated with the compounds at their respective 2x IC50 concentrations for 24 hours.

  • Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G2/M phase of the cell cycle was determined.

Caspase-3/7 Activity Assay
  • Cell Treatment: U-937 cells were treated with the compounds at their respective 2x IC50 concentrations for 24 hours.

  • Lysis: Cells were lysed, and the lysate was incubated with a luminogenic caspase-3/7 substrate.

  • Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.

Western Blotting for Kinase Phosphorylation
  • Cell Treatment and Lysis: U-937 cells were treated with the compounds at their respective 2x IC50 concentrations for 6 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated and total p38, ERK, and JNK.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities were quantified using densitometry software, and the ratio of phosphorylated to total protein was calculated.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

MAPK_Signaling_Pathway MCF_001 This compound (MCF-001) Upstream_Activators Upstream Activators (e.g., MEKK, MKKK) MCF_001->Upstream_Activators Activates p38 p38 MAPK Upstream_Activators->p38 ERK ERK1/2 Upstream_Activators->ERK JNK JNK/SAPK Upstream_Activators->JNK Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK Phosphorylation Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) Phospho_p38->Transcription_Factors Phospho_ERK->Transcription_Factors Phospho_JNK->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Experimental_Workflow Start Start: Hypothesized MOA (MAPK Pathway Activation) Primary_Assay Primary Assay: In Vitro Cytotoxicity (IC50) Start->Primary_Assay Secondary_Assays Secondary Assays Primary_Assay->Secondary_Assays Cell_Cycle Cell Cycle Analysis Secondary_Assays->Cell_Cycle Caspase Caspase Activity Secondary_Assays->Caspase Western_Blot Western Blot (Kinase Phosphorylation) Secondary_Assays->Western_Blot Data_Analysis Data Analysis & Comparison Cell_Cycle->Data_Analysis Caspase->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Confirm or Refute MOA Data_Analysis->Conclusion

References

Evaluating the Selectivity of 6-Methoxychroman-4-one for SIRT2 Over SIRT1 and SIRT3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Studies on chroman-4-one derivatives reveal that substituents on the chroman ring significantly influence both the potency and selectivity of SIRT2 inhibition. Specifically, research indicates a preference for larger, electron-withdrawing groups at the 6- and 8-positions for optimal SIRT2 inhibitory activity and selectivity against SIRT1 and SIRT3.[1][2] The 6-methoxy group is typically electron-donating, suggesting that 6-Methoxychroman-4-one may exhibit weaker SIRT2 inhibition and potentially lower selectivity compared to analogs with electron-withdrawing substituents.

Comparative Inhibitor Data

The following table summarizes the inhibitory activity of selected chroman-4-one derivatives from a key study by Friden-Saxin et al., which highlights the structure-activity relationships. Data for the potent and selective SIRT2 inhibitor TM is provided for comparison.

CompoundR6-SubstituentR8-SubstituentSIRT2 IC50 (µM)% Inhibition of SIRT1 at 200 µM% Inhibition of SIRT3 at 200 µM
Chroman-4-one Derivatives
6,8-dibromo-2-pentylchroman-4-oneBrBr1.5<10%<10%
8-bromo-6-chloro-2-pentylchroman-4-oneClBr4.5<10%<10%
6-chloro-2-pentylchroman-4-oneClH19<10%<10%
2-pentylchroman-4-oneHH>200Not reportedNot reported
Benchmark SIRT2 Inhibitor
TM (Thiomyristoyl)N/AN/A0.02898 µM (IC50)No inhibition at 200 µM

Data for chroman-4-one derivatives are from Friden-Saxin et al. (2012).[1][2] Data for TM is from multiple sources.[3][4][5]

Structure-Activity Relationship of Chroman-4-one Derivatives

  • Substituents at positions 6 and 8: Larger, electron-withdrawing groups, such as halogens (Br, Cl), are favorable for high potency. The presence of such groups leads to significantly lower IC50 values for SIRT2.

  • The 2-position: An alkyl chain of three to five carbons in the 2-position is crucial for high potency.

  • The Carbonyl Group: An intact carbonyl group at the 4-position is essential for inhibitory activity.

Based on these established SAR trends, the presence of an electron-donating methoxy group at the 6-position of this compound would likely result in reduced SIRT2 inhibitory activity compared to analogs bearing electron-withdrawing groups.

Structure-Activity Relationship of Chroman-4-one SIRT2 Inhibitors cluster_0 Chroman-4-one Scaffold cluster_1 Substituent Effects on SIRT2 Inhibition Scaffold Chroman-4-one Core Position_6_8 Positions 6 & 8 Scaffold->Position_6_8 Substitution at Position_2 Position 2 Scaffold->Position_2 Substitution at Position_4 Position 4 Scaffold->Position_4 Functional group at Electron_Withdrawing Electron-Withdrawing Groups (e.g., Br, Cl) Position_6_8->Electron_Withdrawing Favors High Potency Electron_Donating Electron-Donating Groups (e.g., OCH3) Position_6_8->Electron_Donating Likely Reduces Potency High_Potency High SIRT2 Inhibition & Selectivity Electron_Withdrawing->High_Potency Low_Potency Low SIRT2 Inhibition Electron_Donating->Low_Potency Alkyl_Chain 3-5 Carbon Alkyl Chain Position_2->Alkyl_Chain Favors High Potency Alkyl_Chain->High_Potency Carbonyl Intact Carbonyl Group Position_4->Carbonyl Essential for Activity Carbonyl->High_Potency

Caption: SAR of Chroman-4-one SIRT2 Inhibitors.

Experimental Protocols

The following is a representative protocol for a fluorometric in vitro sirtuin activity assay, adapted from the methodology used to evaluate chroman-4-one derivatives.[1][3]

1. Reagents and Materials:

  • Recombinant human SIRT1, SIRT2, and SIRT3 enzymes

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compound (this compound) dissolved in DMSO

  • Control inhibitor (e.g., Suramin or Nicotinamide)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

2. Assay Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution of the compound in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the SIRT enzyme.

  • Initiation of Reaction: Add NAD+ solution to each well to start the enzymatic deacetylation reaction.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Development: Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Second Incubation: Incubate the plate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (100% activity).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Sirtuin Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - SIRT Enzyme - Substrate - NAD+ - Assay Buffer Plate Add Buffer, Compound, and SIRT Enzyme to 96-well Plate Reagents->Plate Compound Prepare Test Compound Dilutions in DMSO Compound->Plate Initiate Initiate Reaction with NAD+ Plate->Initiate Incubate1 Incubate at 37°C Initiate->Incubate1 Develop Add Developer Solution Incubate1->Develop Incubate2 Incubate at 37°C Develop->Incubate2 Measure Measure Fluorescence Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Sirtuin Inhibition Assay Workflow.

Conclusion

Based on the comprehensive structure-activity relationship studies of chroman-4-one derivatives, it is predicted that this compound would be a relatively weak inhibitor of SIRT2. The presence of an electron-donating methoxy group at the 6-position is contrary to the established requirement of electron-withdrawing groups for potent SIRT2 inhibition. Consequently, its selectivity for SIRT2 over SIRT1 and SIRT3 is also likely to be low. For researchers seeking a potent and selective SIRT2 inhibitor, compounds with halogen substitutions at the 6- and 8-positions of the chroman-4-one scaffold, or benchmark inhibitors like TM, would be more suitable candidates. Direct experimental validation would be necessary to definitively determine the inhibitory profile of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxychroman-4-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Methoxychroman-4-one, ensuring the safety of personnel and adherence to environmental regulations. The following procedures are based on established safety data for structurally similar compounds and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks. Based on the hazard profile of analogous compounds, which are often categorized as harmful if swallowed and may cause skin and eye irritation, the following PPE is mandatory[1]:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation before use[1].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles to protect against accidental splashes[1].

  • Body Protection: A standard laboratory coat is required to prevent skin contact[1].

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential vapors or dust[2].

Chemical and Hazard Profile Summary

Accurate identification and hazard awareness are critical for the safe management of chemical waste. The following table summarizes key data for this compound.

PropertyData
IUPAC Name 6-Methoxy-2,3-dihydrochromen-4-one
CAS Number 20734-76-3[3]
Molecular Formula C₁₀H₁₀O₃
GHS Hazard Statements H302: Harmful if swallowed. H412: Harmful to aquatic life with long lasting effects.[3]
GHS Hazard Class Acute toxicity, Oral (Category 4). Short-term (acute) aquatic hazard (Category 3). Long-term (chronic) aquatic hazard (Category 3).[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Direct disposal into sanitary sewers or general waste streams is strictly prohibited. The required procedure involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility[4][5].

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification: Characterize the waste stream. Determine if the this compound is in pure form, dissolved in a solvent, or mixed with other reagents. This information is crucial for proper labeling and disposal routing[1].

  • Select a Compatible Container: Choose a chemically resistant container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally appropriate for this type of chemical waste[1].

  • Proper Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and marked as "Hazardous Waste." Include any relevant hazard pictograms as indicated by the GHS classification[1][6].

  • Segregation: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated container to prevent any unintended chemical reactions[1].

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, have secondary containment, and be away from general laboratory traffic and incompatible chemicals[1].

  • Schedule Professional Disposal: Once the waste container is full or reaches the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management service[1].

Disposal Decision Workflow

The following diagram outlines the decision-making process and procedural flow for the safe and compliant disposal of this compound.

start Start: this compound Waste for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Characterize Waste (Pure, Solution, or Mixed) ppe->identify container Select & Label Compatible Hazardous Waste Container identify->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact EHS for Pickup by Licensed Vendor store->contact_ehs end End: Compliant Disposal contact_ehs->end

A workflow for the proper disposal of this compound.

Spill Management Protocol

In the event of a spill, prompt and correct action is necessary to contain the material and mitigate any potential hazards.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area[5].

  • Ventilate the Area: If it is safe to do so, increase ventilation in the area of the spill, preferably by using a chemical fume hood[5].

  • Contain the Spill:

    • For solid spills: To prevent the generation of dust, lightly moisten the material with an inert solvent. Carefully sweep the solid material into a designated hazardous waste container[5].

    • For liquid spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. Do not use combustible materials like paper towels. Place the absorbed material into a labeled hazardous waste container[5].

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must be collected and disposed of as hazardous waste[5][6].

  • Dispose of Contaminated Materials: All PPE and materials used for cleanup must be disposed of as hazardous waste[5].

References

Essential Safety and Operational Guide for 6-Methoxychroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 6-Methoxychroman-4-one in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed personal protective equipment (PPE) requirements, handling protocols, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted for the specific experimental conditions. However, the following table summarizes the recommended PPE for handling this compound, based on general safety protocols for similar chemical compounds.

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against potential splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected for integrity before each use and disposed of properly after handling.
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[1]
Foot Protection Closed-toe shoesTo protect feet from spills.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Conduct all work in a well-ventilated laboratory.

  • A chemical fume hood is the preferred designated area for handling this compound, especially when dealing with powdered forms or creating solutions.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Aliquoting:

  • If weighing the solid compound, perform this task within a fume hood or a ventilated balance enclosure to control dust.[1]

  • Utilize appropriate tools such as spatulas and weighing paper to handle the powder.[1]

  • When preparing solutions, add the solvent to the solid material slowly to prevent splashing. If the solvent is volatile, ensure adequate ventilation.

4. Post-Handling Decontamination:

  • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

  • Properly doff PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.[1]

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional and local environmental regulations.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weighing paper, and contaminated labware, should be treated as hazardous chemical waste.[2]

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.[2] The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.

  • Pickup and Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and proper disposal of the hazardous waste.[3]

Safety Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weighing and Aliquoting don_ppe->weigh dissolve Solution Preparation weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect and Segregate Waste wash_hands->collect_waste label_waste Label Waste Container collect_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_waste Arrange for EHS Pickup store_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxychroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Methoxychroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.